tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXICUDZJXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from L-glutamic acid, involving the formation of a pyroglutamate intermediate, followed by N-benzylation, introduction of the 3-amino group via a Hofmann rearrangement, and concluding with Boc-protection. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a research and development setting.
I. Overview of the Synthetic Pathway
The synthesis of the target compound, this compound, can be strategically approached from the readily available chiral starting material, L-glutamic acid. The pathway involves the following key transformations:
-
Cyclization to Pyroglutamic Acid: L-glutamic acid is first converted to (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) through thermal cyclization.
-
Esterification: The carboxylic acid of pyroglutamic acid is esterified to prevent its interference in subsequent reactions.
-
N-Benzylation: The nitrogen of the pyroglutamate ring is benzylated using benzyl bromide.
-
Amidation: The ester is converted to a primary amide, a necessary precursor for the Hofmann rearrangement.
-
Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to introduce an amino group at the 3-position of the pyrrolidinone ring.
-
Boc Protection: The newly introduced amino group is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
II. Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Synthesis pathway of this compound.
III. Experimental Protocols
The following protocols are adapted from established procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic Acid)
-
Procedure: L-Glutamic acid (1.0 eq) is placed in a round-bottom flask and heated in an oil bath at 180-190°C. The solid melts and evolves water. The reaction is continued for 2 hours until no more water is evolved. The resulting molten mass is allowed to cool to room temperature, and the solid product is recrystallized from water to yield (S)-5-oxopyrrolidine-2-carboxylic acid.
Step 2: Synthesis of (S)-Methyl 5-oxopyrrolidine-2-carboxylate
-
Procedure: (S)-5-Oxopyrrolidine-2-carboxylic acid (1.0 eq) is suspended in methanol (10 vol). The suspension is cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give (S)-methyl 5-oxopyrrolidine-2-carboxylate.
Step 3: Synthesis of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
-
Procedure: To a solution of (S)-methyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous DMF (10 vol) at 0°C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred for 30 minutes at 0°C, and then benzyl bromide (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Step 4: Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-2-carboxamide
-
Procedure: (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol (20 vol). The flask is sealed and stirred at room temperature for 48 hours. The solvent is removed under reduced pressure to yield (S)-1-benzyl-5-oxopyrrolidine-2-carboxamide.
Step 5: Synthesis of (S)-3-Amino-1-benzyl-5-oxopyrrolidine
-
Procedure: A solution of sodium hydroxide (4.0 eq) in water (10 vol) is cooled to 0°C, and bromine (1.1 eq) is added dropwise to form a sodium hypobromite solution. In a separate flask, (S)-1-benzyl-5-oxopyrrolidine-2-carboxamide (1.0 eq) is dissolved in a mixture of water and dioxane. The amide solution is then added to the cold sodium hypobromite solution. The reaction mixture is stirred at 0°C for 1 hour and then heated to 70°C for 2 hours. After cooling, the solution is extracted with dichloromethane. The combined organic layers are dried and concentrated to give (S)-3-amino-1-benzyl-5-oxopyrrolidine.
Step 6: Synthesis of this compound
-
Procedure: To a solution of (S)-3-amino-1-benzyl-5-oxopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (15 vol) at 0°C is added a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours. The solution is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.[1][2]
IV. Quantitative Data Summary
The following tables summarize the molar equivalents and expected yields for each step of the synthesis. Note that yields are estimates based on similar reactions and should be optimized.
Table 1: Reagent Quantities
| Step | Starting Material | Reagent 1 | Molar Eq. (Reagent 1) | Reagent 2 | Molar Eq. (Reagent 2) | Solvent |
| 1 | L-Glutamic Acid | - | - | - | - | None |
| 2 | Pyroglutamic Acid | Thionyl chloride | 1.2 | Methanol | Solvent | Methanol |
| 3 | Pyroglutamic Ester | Sodium Hydride | 1.1 | Benzyl Bromide | 1.1 | DMF |
| 4 | N-Benzyl Ester | Ammonia | Excess | Methanol | Solvent | Methanol |
| 5 | N-Benzyl Amide | Sodium Hydroxide | 4.0 | Bromine | 1.1 | Water/Dioxane |
| 6 | Amino Intermediate | Di-tert-butyl dicarbonate | 1.1 | Triethylamine | 1.5 | Dichloromethane |
Table 2: Reaction Conditions and Expected Yields
| Step | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 180-190 | 2 | >90 |
| 2 | 0 to RT | 24 | 85-95 |
| 3 | 0 to RT | 12 | 70-85 |
| 4 | RT | 48 | >90 |
| 5 | 0 to 70 | 3 | 50-70 |
| 6 | 0 to RT | 12 | 80-95 |
V. Conclusion
This technical guide outlines a robust and logical synthetic pathway for this compound starting from L-glutamic acid. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to produce this valuable compound. As with any multi-step synthesis, optimization of each step is recommended to achieve the desired purity and yield for specific research applications.
References
An In-depth Technical Guide to tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. Despite extensive investigation, detailed experimental data regarding its specific quantitative physicochemical properties, spectroscopic analysis, and biological activity remains limited in publicly accessible literature. This document consolidates available information and highlights areas requiring further research to fully elucidate the compound's profile for potential applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound featuring a pyrrolidinone core, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The Boc protecting group suggests its utility as a synthetic intermediate where the protected amine can be deprotected under specific conditions for further functionalization. The benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions with biological targets.
This guide aims to provide a thorough summary of the known information about this compound and to identify the gaps in our current understanding.
Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| CAS Number | 478832-03-0 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | |
| Molecular Weight | 290.36 g/mol | |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| Solubility | Data not available | Requires experimental determination in various solvents (e.g., water, DMSO, ethanol) |
| pKa | Data not available | Requires experimental or computational determination |
| logP | Data not available | Requires experimental or computational determination |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be inferred from related literature. A plausible synthetic route is outlined below.
Logical Synthesis Workflow
The synthesis would likely involve the formation of the pyrrolidinone ring, followed by N-benzylation and introduction of the Boc-protected amine.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not available in the reviewed literature. Researchers would need to develop and optimize a synthetic route based on established methods for the formation of substituted pyrrolidinones and amine protections.
Spectroscopic Characterization
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. The characterization of this compound would be essential to confirm its identity and purity after synthesis.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Its structural similarity to other biologically active pyrrolidinones suggests that it could be a candidate for screening in various therapeutic areas, such as oncology, neurology, or infectious diseases.
Proposed Research Workflow for Biological Evaluation
A logical workflow for the initial biological evaluation of this compound is proposed below.
Caption: A proposed workflow for assessing the biological activity of the title compound.
Conclusion and Future Directions
This compound is a compound of interest due to its chemical structure, which incorporates motifs commonly found in medicinally relevant molecules. However, a significant lack of publicly available experimental data on its physicochemical properties, a detailed synthetic protocol, and its biological activity is a major barrier to its further development.
Future research should focus on:
-
De novo synthesis and purification of the compound.
-
Comprehensive characterization using modern analytical techniques, including NMR, IR, and mass spectrometry, to establish a reference dataset.
-
Determination of key physicochemical properties such as melting point, solubility, and logP.
-
Broad-spectrum biological screening to identify potential therapeutic applications.
The generation of this fundamental data is a prerequisite for any meaningful exploration of this compound in the context of drug discovery and development.
References
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate CAS number and structure
CAS Number: 478832-03-0
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a fine chemical intermediate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from structurally related molecules and established principles of organic chemistry. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data. Additionally, it discusses potential applications as a synthetic building block and outlines general safety considerations. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.
Chemical Structure and Properties
This compound is a derivative of pyrrolidinone, featuring a benzyl group at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of the Boc protecting group makes it a valuable intermediate for the introduction of an amine functionality in a controlled manner during multi-step syntheses.
Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 478832-03-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₂₂N₂O₃ | Calculated |
| Molecular Weight | 290.36 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water | Analogy to similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis
A plausible synthetic route for this compound involves a two-step process starting from commercially available materials. The first step is the protection of the amine group of 3-aminopyrrolidine, followed by the benzylation of the pyrrolidine nitrogen. An alternative, and often preferred route in terms of regioselectivity, would be to start with a precursor that already contains the lactam, such as glutamic acid. A logical synthetic workflow is depicted below.
In-Depth Technical Guide: Spectral and Experimental Data for Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data, experimental protocols, and logical workflows associated with the synthesis and characterization of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H |
| 5.0-5.2 | br s | 1H | NH -Boc |
| 4.45 | s | 2H | Ph-CH ₂-N |
| 4.2-4.3 | m | 1H | CH -NHBoc |
| 3.4-3.6 | m | 2H | N-CH ₂-CH |
| 2.5-2.7 | m | 2H | CH-CH ₂-C=O |
| 1.45 | s | 9H | -C(CH ₃)₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C =O (amide) |
| 155.5 | C =O (carbamate) |
| 136.0 | Ar-C (quaternary) |
| 128.8 | Ar-C H |
| 127.7 | Ar-C H |
| 127.5 | Ar-C H |
| 80.0 | -C (CH₃)₃ |
| 50.0 | Ph-C H₂-N |
| 48.0 | C H-NHBoc |
| 45.0 | N-C H₂-CH |
| 35.0 | CH-C H₂-C=O |
| 28.3 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, broad | N-H stretch (carbamate) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970, 2870 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (lactam) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend (carbamate) |
| ~1250, 1160 | Strong | C-O stretch (carbamate) |
| ~700 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 291.17 | [M+H]⁺ (Calculated for C₁₆H₂₂N₂O₃ + H⁺) |
| 235.15 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 191.10 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on common organic synthesis techniques for similar compounds.
Synthesis of this compound
Materials:
-
Commercially available starting materials and reagents.
-
Standard laboratory glassware and equipment.
-
Solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate, hexanes).
-
Purification medium (e.g., silica gel for column chromatography).
Procedure:
A common synthetic route involves the protection of a suitable amino acid derivative, followed by cyclization and subsequent benzylation.
-
Boc Protection of a Precursor: A suitable starting material, such as 4-amino-3-hydroxybutanoic acid, is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.
-
Lactam Formation: The resulting Boc-protected amino acid is then cyclized to form the pyrrolidinone (lactam) ring. This can be accomplished using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.
-
N-Benzylation: The final step is the benzylation of the lactam nitrogen. This is typically carried out by reacting the Boc-protected lactam with benzyl bromide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization:
The structure and purity of the final compound are confirmed by the spectroscopic methods detailed above (NMR, IR, and MS).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Signaling Pathway and Experimental Workflow
Currently, there is no specific, well-documented signaling pathway or biological experimental workflow in the public domain that directly involves this compound. However, given its structural motifs, it is plausible that this compound could be investigated as a potential inhibitor of various enzymes or as a building block in the synthesis of more complex bioactive molecules.
The following diagram illustrates a general experimental workflow for screening a novel compound like this compound for its potential biological activity.
Caption: General workflow for the biological screening of a novel chemical entity.
An In-depth Technical Guide to the Solubility of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible databases, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed, standardized experimental protocol for its quantitative determination.
Predicted Solubility Profile
The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. The structure of this compound features both hydrophobic and hydrophilic regions, which will influence its solubility in various organic solvents.
-
Non-polar characteristics: The presence of a benzyl group and a tert-butyl group contributes to the molecule's non-polar nature. These bulky, hydrophobic moieties suggest that the compound will likely be soluble in non-polar organic solvents.
-
Polar characteristics: The carbamate and lactam (5-oxopyrrolidin) functionalities introduce polarity to the molecule through the presence of carbonyl and amine groups. These groups are capable of hydrogen bonding, which may enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility is expected to be lower in highly polar protic solvents like methanol and ethanol, and likely poor in very non-polar solvents such as hexanes.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. To obtain precise solubility values, experimental determination is necessary. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Predicted Solubility | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) |
| Dichloromethane | High | |||
| Chloroform | High | |||
| Ethyl Acetate | Moderate to High | |||
| Acetone | Moderate to High | |||
| Tetrahydrofuran (THF) | Moderate | |||
| Acetonitrile | Moderate | |||
| Methanol | Low to Moderate | |||
| Ethanol | Low to Moderate | |||
| Isopropanol | Low | |||
| Toluene | Low | |||
| Hexanes | Very Low |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical technique.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to individual glass vials.
-
Add a known volume of the desired organic solvent to each vial. Ensure there is enough solid to maintain an excess after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method or another suitable analytical technique.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3.3. Data Analysis
The solubility can be expressed in various units, most commonly in milligrams per milliliter (mg/mL) or moles per liter (mol/L).
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
References
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a chemical compound relevant to various research and development endeavors.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C16H22N2O3[1] |
| Molecular Weight | 290.36 g/mol [1] |
Structural and Logical Representation
To elucidate the relationship between the compound's nomenclature and its constituent chemical groups, the following diagram illustrates its structural components.
This guide serves as a foundational reference for professionals engaged in research and development activities involving this compound. The provided data and structural visualization are intended to support further investigation and application of this compound.
References
The Expanding Therapeutic Potential of 1-Benzyl-5-oxopyrrolidin-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-5-oxopyrrolidin-3-amine scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its inherent structural features offer a versatile platform for chemical modification, leading to a diverse range of derivatives with significant potential across various disease areas. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols related to the derivatization of this core molecule, with a focus on amide, sulfonamide, and urea analogs.
Core Synthesis: Accessing the 1-Benzyl-5-oxopyrrolidin-3-amine Scaffold
The synthesis of the foundational molecule, 1-benzyl-5-oxopyrrolidin-3-amine, is a critical first step in the exploration of its derivative space. A key and versatile method for its preparation involves the Curtius rearrangement of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][2] This reaction provides a reliable route to the primary amine, which serves as the crucial handle for subsequent derivatization.[1][2] The overall synthetic approach allows for the generation of the target amine with complete retention of stereochemistry at the migrating carbon, a significant advantage in the development of chiral drug candidates.[2]
The general workflow for the synthesis of the core amine and its subsequent derivatization is depicted below.
Caption: Synthetic workflow for 1-benzyl-5-oxopyrrolidin-3-amine and its derivatives.
Potential Therapeutic Applications and Structure-Activity Relationships
While specific biological data for a wide range of 1-benzyl-5-oxopyrrolidin-3-amine derivatives is still an emerging area of research, the broader class of pyrrolidinone and pyrrolidine-2,5-dione derivatives has shown significant promise in several therapeutic areas. This suggests that derivatives of the 1-benzyl-5-oxopyrrolidin-3-amine core are likely to exhibit interesting pharmacological profiles.
Anticonvulsant Activity: Derivatives of the structurally related 3-aminopyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties.[3] Notably, compounds such as 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione have demonstrated potent antiseizure activity in various animal models, including those for pharmacoresistant seizures.[3] This suggests that modification of the 3-amino group of the 1-benzyl-5-oxopyrrolidin-3-amine core with various aryl groups could lead to the discovery of novel anticonvulsant agents.
Neuroprotective Effects: The 1-benzyl-5-oxopyrrolidine scaffold has been explored for its neuroprotective potential. For instance, a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been shown to protect against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity.[4] This activity is linked to the attenuation of Ca2+ influx and suppression of NR2B upregulation, suggesting a potential role in treating neurodegenerative conditions.[4] Derivatization of the 3-amino group could modulate these neuroprotective properties and lead to compounds with improved efficacy and pharmacokinetic profiles.
Other Potential Applications: The versatility of the amine functional group allows for the introduction of a wide array of substituents, opening up possibilities for targeting other biological pathways. Amide, sulfonamide, and urea functionalities are prevalent in a vast number of clinically approved drugs and are known to participate in key hydrogen bonding interactions with biological targets. The exploration of these derivatives could lead to the identification of novel agents with anticancer, anti-inflammatory, or antimicrobial activities.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the core amine and its subsequent derivatization. Researchers should adapt these procedures based on the specific properties of the reagents and the desired final products.
Synthesis of 1-Benzyl-5-oxopyrrolidin-3-amine via Curtius Rearrangement
This protocol is based on the general principles of the Curtius rearrangement.[1][2]
Step 1: Formation of the Acyl Azide
-
To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the mixture for 30-60 minutes at 0 °C.
-
Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature does not rise above 5 °C.
-
Continue stirring at 0 °C for 1-2 hours.
-
Extract the acyl azide into a suitable organic solvent (e.g., toluene, ethyl acetate) and wash with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 2: Curtius Rearrangement and Hydrolysis
-
Heat the solution of the acyl azide in an anhydrous, inert solvent (e.g., toluene) at reflux until the evolution of nitrogen gas ceases (typically 1-3 hours). This will form the isocyanate intermediate.
-
Cool the reaction mixture and add a dilute acid solution (e.g., 1 M HCl).
-
Heat the mixture at reflux for 2-4 hours to hydrolyze the isocyanate.
-
Cool the reaction to room temperature and neutralize with a base (e.g., NaOH) to pH 8-9.
-
Extract the product, 1-benzyl-5-oxopyrrolidin-3-amine, with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Protocol for the Synthesis of Amide Derivatives
-
To a solution of 1-benzyl-5-oxopyrrolidin-3-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF), add a base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
General Protocol for the Synthesis of Sulfonamide Derivatives
-
To a solution of 1-benzyl-5-oxopyrrolidin-3-amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane at 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with the solvent and wash sequentially with water, dilute HCl, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
General Protocol for the Synthesis of Urea Derivatives
-
Dissolve 1-benzyl-5-oxopyrrolidin-3-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting urea derivative by recrystallization or column chromatography.
Data Presentation
As this is an emerging field, a comprehensive table of quantitative data for a wide range of 1-benzyl-5-oxopyrrolidin-3-amine derivatives is not yet available in the public domain. However, based on the activity of related compounds, the following table illustrates how such data could be structured for comparative analysis. The values presented are hypothetical and for illustrative purposes only.
| Compound ID | R Group (Amide) | R' Group (Sulfonamide) | R'' Group (Urea) | Biological Target | IC50/EC50 (µM) |
| BDA-01 | -COCH3 | Target X | 15.2 | ||
| BDA-02 | -COPh | Target X | 8.7 | ||
| BDS-01 | -SO2CH3 | Target Y | 22.5 | ||
| BDS-02 | -SO2Ph | Target Y | 12.1 | ||
| BDU-01 | -CONHPh | Target Z | 5.4 | ||
| BDU-02 | -CONH(4-Cl-Ph) | Target Z | 2.1 |
Visualization of Key Relationships
The following diagrams illustrate the key logical relationships in the synthesis and potential applications of 1-benzyl-5-oxopyrrolidin-3-amine derivatives.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 4. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Boc-Protected Pyrrolidinone in Modern Synthesis: A Technical Guide
The pyrrolidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals, natural products, and chiral catalysts.[1][2] Its prevalence has driven significant research into efficient and stereoselective synthetic methodologies. Within this context, N-Boc-protected pyrrolidine and its derivatives, such as N-Boc-2-pyrrolidinone, have emerged as exceptionally versatile and valuable building blocks for organic synthesis.[3][4] The tert-butoxycarbonyl (Boc) protecting group offers a crucial advantage: it is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily removed under mild acidic conditions.[5][6] This orthogonality allows for precise and selective transformations at other positions of the pyrrolidine scaffold, making it an indispensable tool for researchers, scientists, and drug development professionals.[5][7]
This technical guide provides an in-depth analysis of the applications of Boc-protected pyrrolidinone and its analogues in synthesis, focusing on key transformations, quantitative performance data, and detailed experimental protocols.
Core Applications in Asymmetric Synthesis
The primary utility of Boc-protected pyrrolidine lies in its role as a precursor to high-value, enantioenriched molecules. This is largely achieved through the direct, stereocontrolled functionalization of the pyrrolidine ring or by using chiral pyrrolidine derivatives as organocatalysts.
Asymmetric α-Functionalization of N-Boc-Pyrrolidine
A powerful strategy for synthesizing chiral 2-substituted pyrrolidines is the catalytic asymmetric deprotonation of N-Boc-pyrrolidine.[8] This methodology, pioneered by Beak, involves the use of a chiral ligand, typically (-)-sparteine, in complex with an organolithium base like sec-butyllithium (s-BuLi).[8][9][10] This chiral complex selectively removes one of the enantiotopic α-protons, generating a configurationally stable 2-lithio-N-Boc-pyrrolidine intermediate at low temperatures.[8] This intermediate can then be trapped by a variety of electrophiles to yield the desired enantioenriched product.[8][9]
To enhance the stability and reactivity of the organometallic intermediate, a transmetalation step with zinc chloride (ZnCl₂) is often employed.[11][12] The resulting organozinc reagent is more configurationally robust at higher temperatures and is a key participant in subsequent cross-coupling reactions.[9][11] This one-pot deprotonation/transmetalation/cross-coupling sequence has been successfully applied to synthesize a diverse array of 2-aryl-N-Boc-pyrrolidines via palladium-catalyzed Negishi coupling.[11][13][14]
Organocatalysis
Chiral pyrrolidine derivatives, often synthesized from Boc-protected precursors, are powerful organocatalysts for a variety of asymmetric transformations, including Aldol, Michael, and Mannich reactions.[15][16] For instance, Boc-L-prolinamide has demonstrated success in catalyzing the asymmetric aldol reaction to construct β-hydroxy carbonyl compounds with controlled stereochemistry.[15] These catalysts typically operate by forming a nucleophilic enamine intermediate with a carbonyl donor, which then attacks an electrophilic acceptor. The chiral pyrrolidine scaffold dictates the facial selectivity of the attack, leading to high enantioselectivity in the final product.[15]
Applications in Pharmaceutical and Flavor Synthesis
Beyond asymmetric catalysis, Boc-protected pyrrolidinones are key intermediates in the synthesis of pharmacologically active ingredients and fine chemicals.[3][17] They are frequently used in multicomponent reactions, such as the Ugi reaction, to rapidly assemble complex molecular scaffolds.[3][18] This efficiency is highly valuable in drug discovery for creating libraries of compounds for screening.[3]
Furthermore, N-Boc-2-pyrrolidinone serves as a precursor in the flavor industry. Through specific oxidative reactions, it can be converted into naturally occurring Maillard flavors, which are essential for the sensory characteristics of many food products.[3][18]
Quantitative Data Summary
The effectiveness of synthetic methods involving Boc-protected pyrrolidines is best evaluated through quantitative metrics. The following tables summarize the performance of various catalytic systems.
Table 1: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction [15]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 99 |
| Boc-L-Prolinamide (1c) | Benzaldehyde | Cyclohexanone | DMSO | RT | 72 | 90 | 90:10 | 98 |
Table 2: Enantioconvergent Ni-Catalyzed Cross-Coupling of Racemic α-Zincated N-Boc-pyrrolidine [19]
| Entry | Alkyl Halide | Catalyst Loading (mol %) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cyclohexyl iodide | 10 | 86 | 93 |
| 2 | Cyclopentyl bromide | 10 | 88 | 94 |
| 3 | n-Hexyl iodide | 10 | 75 | 88 |
| 4 | Isobutyl bromide | 10 | 65 | 90 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthesis. The following are representative protocols for key transformations involving Boc-protected pyrrolidines.
Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine[21][22]
This protocol describes the standard procedure for protecting the secondary amine of a pyrrolidine derivative.
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypyrrolidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).
-
Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition : Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition : Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[20]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[20]
-
Work-up : Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-(-)-N-Boc-3-pyrrolidinol. A typical yield for this reaction is >95%.[20]
Protocol 2: Asymmetric α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling[14]
This one-pot procedure provides enantioenriched 2-aryl-N-Boc-pyrrolidines.
-
Inert Conditions : An oven-dried, three-necked round-bottomed flask is attached to a Schlenk line under a nitrogen atmosphere.
-
Reagent Charging : Charge the flask with methyl tert-butyl ether (MTBE), N-Boc-pyrrolidine (1.20 equiv), and (+)-sparteine (1.20 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.[13]
-
Deprotonation : Add sec-BuLi (1.30 equiv) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. Age the resulting orange-red solution at -78 °C for 3 hours.[13]
-
Transmetalation : Add a 0.7 M solution of ZnCl₂ in THF (1.40 equiv) dropwise over 60 minutes, keeping the internal temperature below -65 °C. After addition, remove the cooling bath and allow the mixture to warm to room temperature.[13]
-
Catalyst Preparation : In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P-HBF₄ (0.10 equiv) in MTBE.
-
Cross-Coupling : Add the aryl bromide (1.00 equiv) to the organozinc solution, followed by the catalyst solution. Stir the reaction at room temperature until completion (monitor by HPLC or LC-MS).
-
Work-up and Purification : Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[15]
Conclusion
N-Boc-protected pyrrolidinone and its related analogues are invaluable intermediates in modern organic synthesis. Their utility spans from the construction of chiral building blocks via elegant asymmetric deprotonation strategies to their application as robust organocatalysts.[8][15] The Boc group provides a reliable method for masking the reactivity of the pyrrolidine nitrogen, enabling complex synthetic sequences that are crucial for the development of new pharmaceuticals and other high-value chemicals.[5][21] The detailed protocols and quantitative data provided herein serve as a resource for chemists to effectively harness the synthetic potential of these versatile scaffolds.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling considerations for tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, namely tert-butyl carbamate and tert-butyl (5-oxopyrrolidin-3-yl)carbamate, to infer potential hazards and recommend best practices for its use in a research and development setting.
Compound Identification and Properties
While detailed experimental data for the target compound is scarce, physical and chemical properties can be extrapolated from its constituent parts and analogs.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₃ | Calculated |
| Molecular Weight | 306.36 g/mol | Calculated |
| CAS Number | 478832-03-0 | ChemicalBook[1] |
| Appearance | Likely a solid | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
Hazard Identification and Classification
The GHS hazard classification for the closely related compound, tert-butyl (5-oxopyrrolidin-3-yl)carbamate, provides a strong indication of the potential hazards associated with this compound.
| Hazard Class | Hazard Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | PubChem[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | PubChem[2] |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P337+P317: If eye irritation persists: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols: Safe Handling and Use
The following protocols are based on best practices for handling fine chemicals with the anticipated hazard profile.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard - EN 166).
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.
-
Body Protection: A lab coat or long-sleeved clothing.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
Use of a chemical fume hood is strongly recommended, especially when handling powders or generating dust.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Incompatible materials include strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For spills, prevent further spread.
-
Decontaminate: Use appropriate absorbent materials for liquid spills. For solid spills, carefully sweep up to avoid generating dust and place in a suitable, labeled container for disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.
-
Stability and Reactivity
-
Chemical Stability: Expected to be stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Hazardous Polymerization: Not expected to occur.
Toxicological Information
No specific toxicological data is available for this compound. The toxicological properties have not been fully investigated.[3][4] The hazard assessment is based on the GHS classifications of a close structural analog. It should be handled with the assumption that it is harmful if swallowed, in contact with skin, or if inhaled.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a formal risk assessment and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the latest safety information and institutional guidelines before handling any chemical.
References
The Pyrrolidinone Core: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold, a five-membered lactam, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and presence in a wide array of biologically active compounds.[1] This in-depth technical guide provides a comprehensive overview of substituted pyrrolidinone compounds, focusing on their synthesis, therapeutic applications, and the experimental methodologies used to evaluate their activity.
Core Applications and Biological Activity
Substituted pyrrolidinone derivatives have demonstrated a remarkable breadth of biological activities, with significant therapeutic applications in neurology, oncology, and anti-inflammatory research.[2][3] Their unique structural features, including polarity, hydrogen bonding capability, and conformational flexibility, allow them to interact with a diverse range of biological targets.[1]
Neurological Applications: Targeting Synaptic Vesicle Protein 2A (SV2A)
A prominent class of pyrrolidinone-based drugs is the racetams, known for their cognitive-enhancing (nootropic) and anticonvulsant properties.[1] Levetiracetam, a key antiepileptic drug, exerts its effect by binding to the synaptic vesicle protein 2A (SV2A), a crucial component in the regulation of neurotransmitter release.[4][5] The interaction is highly specific, and a strong correlation exists between the binding affinity of levetiracetam analogs for SV2A and their anticonvulsant potency.[6][7]
Quantitative Data: SV2A Binding Affinity of Levetiracetam and Analogs
The following table summarizes the binding affinities of levetiracetam and its derivatives for the SV2A protein, providing a clear comparison of their potencies.
| Compound | Target | Binding Affinity (Ki or IC50) | Species/System |
| Levetiracetam | SV2A | ~600 nM (Ki) | Human SV2A |
| Brivaracetam | SV2A | ~30 nM (Ki) | Human SV2A |
| Seletracetam | SV2A | ~10-fold higher affinity than Levetiracetam | Human SV2A |
| ucb 30889 | SV2A | Kd = 53-75 nM | Human brain and CHO cells expressing SV2A |
Data sourced from multiple studies.[7][8][9]
Oncological Applications: Inhibition of Tyrosine Kinase Receptors
In oncology, substituted pyrrolidinones have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[10] These receptors are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10][11] By inhibiting these signaling pathways, pyrrolidinone derivatives can effectively suppress tumor angiogenesis and proliferation.
Quantitative Data: Inhibitory Activity of Pyrrolidinone Derivatives against VEGFR-2 and PDGFRβ
This table presents the half-maximal inhibitory concentrations (IC50) of various substituted pyrrolidinone compounds against VEGFR-2 and PDGFRβ, highlighting their potential as anticancer agents.
| Compound | Target | IC50 (nM) |
| Sunitinib (Reference) | VEGFR-2 | 179 |
| Sunitinib (Reference) | PDGFRβ | - |
| Compound 7 | VEGFR-2 | 160 |
| Compound 13 | VEGFR-2 | 150 |
| Compound 14 | VEGFR-2 | 120 |
| Compound 15 | VEGFR-2 | 22 |
| Compound 15 | PDGFRβ | 2.75 |
Data from a study on 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives.[10][12]
Quantitative Data: Anticancer Activity of Pyrrolidinone-Hydrazone Derivatives
The following table showcases the anticancer activity (EC50) of diphenylamine-pyrrolidin-2-one-hydrazone derivatives against various cancer cell lines.
| Compound | IGR39 (Melanoma) EC50 (µM) | PPC-1 (Prostate) EC50 (µM) | MDA-MB-231 (Breast) EC50 (µM) | Panc-1 (Pancreatic) EC50 (µM) |
| 3 | 20.2 ± 2.01 | >50 | >50 | >50 |
| 4 | 10.3 ± 1.01 | 15.2 ± 1.12 | >50 | >50 |
| 13 | 2.50 ± 0.46 | 3.63 ± 0.45 | 5.10 ± 0.80 | 5.77 ± 0.80 |
EC50 values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives.[13][14]
Key Signaling Pathways
The biological effects of substituted pyrrolidinones are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[11] This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[3][4][15]
Caption: VEGFR-2 signaling pathway and its inhibition.
PDGFRβ Signaling Pathway
Similar to VEGFR-2, Platelet-Derived Growth Factor (PDGF) binding to its receptor, PDGFRβ, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras-MAPK and PI3K pathways, which are involved in cell growth, differentiation, and migration.[16]
Caption: PDGFRβ signaling pathway and its inhibition.
Experimental Protocols
The evaluation of substituted pyrrolidinone compounds relies on a variety of well-established experimental protocols. The following sections provide detailed methodologies for key assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidinone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Experimental workflow for the MTT assay.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound, a phosphate donor (ATP), and a substrate peptide specific for VEGFR-2.
-
Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to a control without the inhibitor.
SV2A Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the SV2A protein.[19][20]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in SV2A (e.g., rat brain tissue or cells engineered to express SV2A).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand known to bind to SV2A (e.g., [³H]-levetiracetam) and various concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 and subsequently the Ki (inhibitory constant) of the test compound can be calculated.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and first synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Strategy
The proposed synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate commences with the readily available starting material, L-glutamic acid. The strategy involves a four-step sequence:
-
Cyclization and N-Benzylation: L-glutamic acid is first converted to N-benzyl-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid derivative).
-
Curtius Rearrangement: The carboxylic acid is then transformed into an isocyanate via a Curtius rearrangement.
-
Carbamate Formation: The resulting isocyanate is trapped with tert-butanol to yield the Boc-protected amine.
-
Decarboxylation: The final step involves the decarboxylation of the ester to afford the target molecule.
This synthetic approach is robust and allows for the potential generation of analogs by varying the starting materials and reagents.
Experimental Protocols
Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid
-
Reaction Setup: To a solution of L-glutamic acid (1 equivalent) in water, add benzaldehyde (1.1 equivalents) and palladium on carbon (10 mol%).
-
Hydrogenation: The mixture is subjected to hydrogenation at 50 psi of H₂ gas and stirred at room temperature for 24 hours.
-
Cyclization: The catalyst is filtered off, and the filtrate is heated to 140 °C for 4 hours to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-benzyl-5-oxopyrrolidine-2-carboxylic acid.
Step 2: Synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate
-
Activation: To a solution of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Curtius Rearrangement: The reaction mixture is heated to 80 °C for 3 hours.
-
Carbamate Formation: tert-Butanol (2 equivalents) is added, and the mixture is refluxed for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate.
Step 3: Synthesis of this compound
-
Decarboxylation: The purified tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate is heated neat at its melting point until gas evolution ceases.
-
Purification: The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | L-Glutamic Acid | Benzaldehyde, Pd/C, H₂ | Water | RT / 140 | 24 / 4 | ~85 |
| 2 | 1-benzyl-5-oxopyrrolidine-2-carboxylic acid | DPPA, Et₃N, t-BuOH | Toluene | 80 / reflux | 3 / 12 | ~70 |
| 3 | tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate | Heat | Neat | >mp | - | ~60 |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
This guide outlines a feasible and efficient synthetic route to this compound. The described methodologies are based on well-established chemical principles and provide a solid foundation for researchers to produce this compound and its derivatives for further investigation in drug discovery and development programs. The provided data and workflow visualization aim to facilitate a clear and practical understanding of the synthesis process.
Methodological & Application
Synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a valuable intermediate in organic and medicinal chemistry. The synthesis involves a multi-step process commencing from commercially available N-Boc-L-glutamic acid. The key transformation involves an amidation reaction with benzylamine followed by an intramolecular cyclization to form the desired γ-lactam ring system. This protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.
Introduction
Pyrrolidinone scaffolds, particularly 5-oxopyrrolidines (also known as pyroglutamates or γ-lactams), are prevalent structural motifs in a wide array of biologically active compounds and natural products. The incorporation of a protected amine functionality, such as a tert-butyl carbamate (Boc) group, provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in drug discovery and development. The title compound, this compound, serves as a key intermediate for the synthesis of various targeted therapeutic agents. The N-benzyl group provides stability and can be a crucial element for biological activity or a protecting group that can be removed under specific conditions. This protocol outlines a reliable method for the preparation of this important synthetic intermediate.
Reaction Scheme
A potential synthetic route for this compound is proposed to start from N-Boc-L-glutamic acid. The synthesis involves the formation of an amide with benzylamine, followed by an intramolecular cyclization to yield the desired product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol is based on general procedures for amide bond formation and lactam synthesis. Researchers should exercise standard laboratory safety precautions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-L-glutamic acid | ≥98% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 60-120 mesh | Commercially Available |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-L-glutamic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Amide Coupling: Cool the solution to 0 °C in an ice bath. To the stirred solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir for 10 minutes, then add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.25 (s, 1H), 7.31–7.20 (m, 5H), 6.59 (d, J = 7.2 Hz, 1H), 4.80 (t, J = 5.8 Hz, 1H), 4.31 (m, 2H), 3.99 (br, 1H), 3.58 (m, 2H), 1.38 (s, 9H).[1] |
| Mass Spectrometry (ESI+) | m/z: 291.17 [M+H]⁺ (Calculated for C₁₆H₂₂N₂O₃) |
| Yield | Expected to be in the range of 80-95% based on related syntheses.[1] |
Discussion
The protocol described provides a straightforward and efficient method for the synthesis of this compound. The use of EDC and HOBt as coupling agents is a standard and effective method for amide bond formation, which proceeds through an activated ester intermediate, minimizing side reactions. The intramolecular cyclization to form the γ-lactam is expected to occur spontaneously or upon work-up. Purification by column chromatography is crucial to obtain the product in high purity. The characterization data provided should be used as a reference to confirm the structure of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a solid foundation for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as solvent, temperature, and reaction time, to achieve the best results in their specific laboratory setting.
References
Application Notes and Protocols for the Use of tert-Butyl (1-Benzyl-5-oxopyrrolidin-3-yl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a valuable building block for the synthesis of peptidomimetics and conformationally constrained peptides. As a derivative of pyroglutamic acid, this γ-amino acid analog introduces a rigid lactam scaffold into the peptide backbone. This conformational constraint can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and predictable secondary structures.[1][2][3] The incorporation of such building blocks is a key strategy in modern drug discovery for transforming bioactive peptides into drug candidates with improved pharmacokinetic properties.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), along with protocols for deprotection and cleavage.
Key Features of the Reagent
-
Structure: The molecule contains a pyroglutamate core, with the lactam nitrogen protected by a benzyl (Bzl) group and the 3-amino group protected by a tert-butyloxycarbonyl (Boc) group.
-
Application: It serves as a constrained γ-amino acid surrogate to induce specific secondary structures (e.g., turns and helices) in peptides.[1][2]
-
Synthesis Strategy: Designed for integration into Boc/Bzl solid-phase peptide synthesis protocols. The Boc group is labile to moderate acids (like TFA), while the benzyl group requires stronger acidolysis (e.g., HF) or hydrogenolysis for removal.[4]
Data Presentation: Expected Outcomes
The successful incorporation of sterically hindered amino acids like this compound requires optimized coupling conditions. The following table summarizes the expected outcomes based on the use of different coupling reagents. Note that actual yields may vary depending on the peptide sequence and synthetic scale.
| Coupling Reagent | Typical Equivalents (Reagent/Amino Acid) | Typical Coupling Time | Expected Coupling Efficiency | Reference for Method |
| DIC/HOBt | 1.0/1.0 | 4 - 12 h | Moderate to Good | [5] |
| HBTU/DIPEA | 0.95/2.0 | 1 - 4 h | Good to Excellent | [5] |
| HATU/DIPEA | 0.95/2.0 | 30 min - 2 h | Excellent | [5][6] |
| PyBOP/DIPEA | 1.0/2.0 | 1 - 3 h | Excellent | [5] |
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol describes a single coupling cycle for the incorporation of the title compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
Coupling reagent (HATU is recommended for this sterically hindered amino acid)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc-based synthesis comparison if needed)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection (if applicable):
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the N-benzyl group, a longer coupling time or a double coupling may be necessary.[6]
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the side-chain protecting groups, including the N-benzyl group from the pyroglutamate moiety.
Method A: HF Cleavage (for Boc/Bzl Strategy)
WARNING: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
Diethyl ether, cold
-
Acetonitrile
-
Water
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol).
-
HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath. Condense the required amount of liquid HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers. The crude peptide will precipitate.
-
Extraction and Lyophilization: Extract the peptide from the resin using a mixture of acetonitrile and water. Lyophilize the aqueous solution to obtain the crude peptide powder.
Method B: Catalytic Hydrogenolysis for Benzyl Group Removal
This method can be used if the peptide sequence is compatible and does not contain other groups that are sensitive to hydrogenolysis (e.g., Cys, Met). This would typically be performed after TFA cleavage to remove the Boc group and other acid-labile side-chain protecting groups.
Materials:
-
Crude peptide with N-benzyl group
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., methanol, acetic acid, or a mixture)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.
-
Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed.
-
Filtration and Lyophilization: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure and lyophilize the aqueous solution to obtain the deprotected peptide.
Visualizations
References
- 1. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific synthesis of conformationally constrained gamma-amino acids: new foldamer building blocks that support helical secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate to yield 3-amino-1-benzyl-5-oxopyrrolidine using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability and ease of removal under acidic conditions. This guide outlines the reaction mechanism, experimental procedures, and quantitative data to facilitate the efficient and successful deprotection of the target compound, a valuable intermediate in medicinal chemistry and drug development.
Introduction
The removal of the Boc protecting group is a critical step in many synthetic pathways. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation, typically used in a solvent such as dichloromethane (DCM). The reaction proceeds via an acid-catalyzed cleavage of the carbamate, liberating the free amine as its trifluoroacetate salt. This application note offers a comprehensive resource for researchers, providing a general protocol, data on various reaction conditions, and visual aids to illustrate the process.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA follows a well-established three-step mechanism[1]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Carbocation Formation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The resulting amine is then protonated by the excess TFA to form the trifluoroacetate salt[1].
The generated tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or polymerize[1][2]. It is crucial to perform the reaction in a well-ventilated area to allow for the escape of carbon dioxide and isobutylene gas[1].
Data Presentation
The following table summarizes various conditions for the TFA-mediated deprotection of Boc-protected amines, providing a comparative overview of reaction parameters and reported yields for different substrates.
| Substrate | TFA Concentration (% in DCM) | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-amine (General) | 25 | Room Temp. | 2 h | 60 | [Patent Reference: WO2010026121, page 40][3] |
| N-Boc-amine (General) | ~16 (v/v) | Room Temp. | 18 h | 87 | [Patent Reference: WO2014177977, page 43][3] |
| N-Boc-amine (General) | 50 (v/v) | Room Temp. | 2 h | - | [Patent Reference: WO2010016005, page 84][3] |
| N-Boc-amine (General) | ~17 (v/v) | Room Temp. | 1 h | - | [Patent Reference: WO2014177977, page 81][3] |
| N-Boc-amine (General) | ~17 (v/v) | 0 to Room Temp. | - | - | [Patent Reference: WO2014149164, page 261][3] |
Experimental Protocols
This section provides a detailed protocol for the deprotection of this compound using TFA. Two common work-up procedures are described: isolation of the TFA salt and isolation of the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Protocol 1: Deprotection and Isolation of the Trifluoroacetate Salt
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M solution) in a round-bottom flask.
-
Add TFA (5.0–10.0 eq) to the solution at room temperature with stirring. Note that the reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporation with a solvent like toluene or DCM can be performed (add the solvent and evaporate again, repeat 2-3 times).
-
The resulting residue is the trifluoroacetate salt of 3-amino-1-benzyl-5-oxopyrrolidine, which can often be used in the next step without further purification. For solidification, the residue can be triturated with cold diethyl ether or MTBE and the resulting solid collected by filtration.
Protocol 2: Deprotection and Isolation of the Free Amine
-
Follow steps 1-3 from Protocol 1.
-
After completion of the reaction, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the evolution of CO₂ ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 3-amino-1-benzyl-5-oxopyrrolidine.
Visualizations
Diagram 1: Signaling Pathway of TFA-Mediated Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Diagram 2: Experimental Workflow for Boc Deprotection
Caption: General workflow for Boc deprotection with TFA.
References
Application Notes and Protocols: Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry. Its structure combines a pyrrolidin-2-one core, a versatile scaffold found in numerous biologically active compounds, with a Boc-protected amine and an N-benzyl group. This strategic combination of functional groups makes it a key intermediate for the synthesis of a diverse range of molecules with potential therapeutic applications. The pyrrolidinone ring system is a prevalent motif in pharmaceuticals, contributing to favorable physicochemical properties and providing a rigid framework for orienting substituents to interact with biological targets. The Boc-protected amine at the 3-position offers a convenient handle for further synthetic elaboration, allowing for the introduction of various pharmacophoric elements. The N-benzyl group can also play a role in modulating the biological activity and pharmacokinetic properties of the final compounds.
Key Applications in Medicinal Chemistry
While direct therapeutic applications of this compound itself have not been extensively reported, its utility as a synthetic intermediate is significant. The 1-benzyl-5-oxopyrrolidine scaffold is a core component of molecules targeting a range of biological systems.
1. Central Nervous System (CNS) Agents:
The pyrrolidinone nucleus is a well-established pharmacophore in nootropic agents, also known as "smart drugs," which aim to enhance cognitive function. For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to the title compound, have been investigated for their potential nootropic activity through cholinergic neurotransmission mechanisms. The 1-benzyl-5-oxopyrrolidine core can serve as a scaffold for the development of novel CNS-active compounds, including potential treatments for neurodegenerative diseases.
2. Anti-inflammatory and Analgesic Agents:
The related compound, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, is a known intermediate in the synthesis of analgesics and anti-inflammatory drugs. This suggests that the corresponding 3-amino derivatives, accessible from this compound, could be valuable precursors for novel anti-inflammatory and pain-modulating agents.
3. Enzyme Inhibitors:
The pyrrolidinone scaffold can be functionalized to interact with the active sites of various enzymes. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a closely related analog, is utilized in the design of enzyme inhibitors. By deprotecting the amine of the title compound and coupling it with various moieties, medicinal chemists can generate libraries of compounds for screening against a wide array of enzymatic targets.
Quantitative Data
| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives | Muscarinic Acetylcholine Receptor (in silico) | Predicted Agonists/PAMs | |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Staphylococcus aureus (MIC) | 3.9 µg/mL | |
| 1-benzyl-1H-imidazole-5-carboxamide derivatives | TGR5 Agonist (EC₅₀) | 1.2 nM |
Experimental Protocols
The following are representative experimental protocols for the synthesis and manipulation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general representation of a plausible synthetic route.
Materials:
-
3-Amino-1-benzylpyrrolidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Application Note and Protocol: Scale-Up Synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a chiral pyrrolidinone core, a benzyl group, and a Boc-protected amine, makes it a versatile building block for drug discovery and development. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot plant scale production. The synthesis commences from the readily available and inexpensive starting material, L-glutamic acid.
Overall Reaction Scheme
The multi-step synthesis involves the initial protection of the amino group of L-glutamic acid, followed by N-benzylation, cyclization to form the pyrrolidinone ring, and subsequent conversion of the carboxylic acid moiety to a Boc-protected amine via a Curtius rearrangement.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis, providing a clear overview of the expected inputs and outputs for a representative laboratory scale-up.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | Di-tert-butyl dicarbonate Protection | L-Glutamic Acid (100 g) | Di-tert-butyl dicarbonate (1.1 eq), Sodium Bicarbonate (2.5 eq) | 1,4-Dioxane/Water (1:1) | 25 | 12 | (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid | ~95 | >98 |
| 2 | N-Benzylation | Product from Step 1 (100 g) | Benzyl bromide (2.2 eq), Potassium carbonate (3.0 eq) | Acetonitrile | 80 | 24 | (S)-5-benzyl 1-tert-butyl 2-benzamidopentanedioate | ~85 | >95 |
| 3 | Deprotection and Cyclization | Product from Step 2 (100 g) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), then heat | Dichloromethane, Toluene | 40, then 110 | 2, then 6 | (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | ~90 | >97 |
| 4 | Curtius Rearrangement & Boc Protection | Product from Step 3 (50 g) | Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (1.2 eq), tert-Butanol | Toluene | 110 | 12 | tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | ~75-85 | >98 |
Experimental Protocols
Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid
-
Materials: L-Glutamic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid (HCl), Brine.
-
Equipment: Jacketed glass reactor, mechanical stirrer, addition funnel, temperature probe, separatory funnel, rotary evaporator.
-
Procedure:
-
To a solution of L-glutamic acid (100 g, 0.68 mol) in a mixture of 1,4-dioxane (500 mL) and water (500 mL), add sodium bicarbonate (143 g, 1.70 mol).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of di-tert-butyl dicarbonate (163 g, 0.75 mol) in 1,4-dioxane (200 mL) dropwise over 1 hour, maintaining the temperature at 25 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x 300 mL) to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.
-
Step 2: Synthesis of (S)-5-benzyl 1-tert-butyl 2-benzamidopentanedioate
-
Materials: (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Equipment: Jacketed glass reactor, mechanical stirrer, reflux condenser, temperature probe, filtration apparatus.
-
Procedure:
-
Suspend (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid (100 g, 0.40 mol) and potassium carbonate (166 g, 1.20 mol) in acetonitrile (1 L).
-
Add benzyl bromide (151 g, 0.88 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 24 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (800 mL), wash with water (2 x 300 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 3: Synthesis of (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid
-
Materials: (S)-5-benzyl 1-tert-butyl 2-benzamidopentanedioate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene.
-
Equipment: Jacketed glass reactor, mechanical stirrer, reflux condenser, temperature probe, rotary evaporator.
-
Procedure:
-
Dissolve the product from Step 2 (100 g, ~0.23 mol) in a mixture of DCM (250 mL) and TFA (250 mL).
-
Stir the solution at 40 °C for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and TFA.
-
Add toluene (500 mL) to the residue and heat to reflux (approximately 110 °C) for 6 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain the title compound.
-
Step 4: Synthesis of tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate
-
Materials: (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol, Toluene.
-
Equipment: Jacketed glass reactor, mechanical stirrer, reflux condenser, temperature probe, nitrogen inlet.
-
Procedure:
-
To a suspension of (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid (50 g, 0.23 mol) in toluene (500 mL), add triethylamine (34.9 mL, 0.25 mol).
-
Add diphenylphosphoryl azide (54.5 mL, 0.25 mol) dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, add tert-butanol (220 mL, 2.3 mol).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate in Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate as a versatile building block in the design and synthesis of novel therapeutic inhibitors. While direct synthesis of specific, named inhibitors from this exact starting material is not extensively documented in publicly available literature, the core scaffold, a substituted 3-aminopyrrolidin-2-one, is a recognized pharmacophore in medicinal chemistry. This document outlines the general applications, synthetic protocols, and potential screening strategies for inhibitors derived from this valuable chemical entity.
Introduction to the 3-Aminopyrrolidin-2-one Scaffold
The 3-aminopyrrolidin-2-one core is a privileged scaffold in drug discovery, offering a rigid backbone with multiple points for chemical diversification. The presence of a protected amine and a lactam ring allows for the strategic introduction of various functional groups to target specific biological macromolecules. The benzyl group on the lactam nitrogen can influence solubility and potential aromatic interactions with the target protein, while the Boc-protected amine at the 3-position provides a convenient handle for further synthetic modifications after deprotection.
Potential therapeutic targets for inhibitors derived from this scaffold include, but are not limited to:
-
Kinases: The pyrrolidinone scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[1][2]
-
Proteases: The rigid cyclic structure can serve as a basis for designing inhibitors that fit into the active sites of proteases.
-
γ-Secretase: Modulators of γ-secretase are of significant interest for the treatment of Alzheimer's disease. The pyrrolidinone core could be a starting point for the development of novel γ-secretase modulators (GSMs).[3][4][5]
Synthesis of the Building Block
The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available amino acids or their derivatives. A general, representative synthetic workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the N-benzylation of 3-amino-5-oxopyrrolidine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted pyrrolidinone scaffolds are crucial structural motifs found in a wide array of biologically active compounds and pharmaceuticals. The introduction of a benzyl group at the nitrogen atom can significantly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability. This document provides a detailed experimental procedure for the N-benzylation of 3-amino-5-oxopyrrolidine using a reductive amination approach. This method is highly efficient and proceeds under mild conditions, making it a valuable tool in synthetic and medicinal chemistry.[1]
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This "one-pot" procedure is often preferred over direct alkylation with benzyl halides due to better selectivity, milder reaction conditions, and the avoidance of over-alkylation byproducts.[2]
Overall Reaction Scheme
The N-benzylation of 3-amino-5-oxopyrrolidine with benzaldehyde proceeds via an imine intermediate, which is subsequently reduced to yield the target product, 3-(benzylamino)-5-oxopyrrolidine.
Caption: General reaction for the N-benzylation of 3-amino-5-oxopyrrolidine.
Experimental Protocol
This protocol details the synthesis of 3-(benzylamino)-5-oxopyrrolidine from 3-amino-5-oxopyrrolidine hydrochloride.
1. Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Amino-5-oxopyrrolidine hydrochloride | 136.56 | 1.37 g | 10.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Triethylamine (TEA) | 101.19 | 1.11 g (1.52 mL) | 11.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
2. Equipment
-
250 mL Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
-
NMR tubes and spectrometer
-
Mass spectrometer
3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask containing a magnetic stir bar, add 3-amino-5-oxopyrrolidine hydrochloride (1.37 g, 10.0 mmol).
-
Solvent and Base Addition: Place the flask under a nitrogen atmosphere. Add anhydrous dichloromethane (100 mL) via syringe. Stir the resulting suspension. Add triethylamine (1.52 mL, 11.0 mmol) dropwise to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (1.12 mL, 11.0 mmol) to the mixture. Stir for an additional 30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The column is typically eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to isolate the pure 3-(benzylamino)-5-oxopyrrolidine.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of 3-(benzylamino)-5-oxopyrrolidine.
Caption: Simplified mechanism of reductive amination.
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid contact with skin and eyes.
-
Sodium triacetoxyborohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
Application Note: Chromatographic Purification of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Abstract
This application note provides a detailed protocol for the purification of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes flash column chromatography on silica gel, a widely accessible and effective technique for the purification of moderately polar organic compounds. This document is intended for researchers, scientists, and drug development professionals requiring a high-purity sample of the target compound.
Introduction
This compound is a heterocyclic compound incorporating a pyrrolidinone core, a benzyl group, and a Boc-protecting group. The purity of this intermediate is crucial for the successful synthesis of downstream products. Chromatographic purification is an essential step to remove unreacted starting materials, byproducts, and other impurities. This note details a robust method for achieving high purity of the title compound using flash column chromatography.
Experimental Overview
The purification strategy involves the separation of the crude reaction mixture containing this compound on a silica gel stationary phase. The separation is achieved by eluting the column with a gradient of ethyl acetate in petroleum ether. The progress of the purification is monitored by thin-layer chromatography (TLC).
Data Presentation
The following table summarizes the key parameters and results for the chromatographic purification.
| Parameter | Value |
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 Mesh) |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (Gradient) |
| Crude Sample Loading | 1.0 g crude material per 40 g silica gel |
| Elution Gradient | 20% to 50% Ethyl Acetate in Petroleum Ether |
| Flow Rate | ~15 mL/min |
| Detection Method | UV at 254 nm and TLC with KMnO₄ stain |
| Retention Factor (Rf) | ~0.35 (in 40% Ethyl Acetate/Petroleum Ether) |
| Purity after Purification | >97% (determined by ¹H NMR and HPLC) |
| Isolated Yield | 85-95% (depending on crude purity) |
Experimental Protocol
4.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (for sample loading)
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)
-
Potassium Permanganate (KMnO₄) stain
4.2. Equipment
-
Glass chromatography column
-
Separatory funnel or gradient mixer
-
Fraction collector or collection tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
4.3. Column Packing
-
Select an appropriate size glass column. For 1.0 g of crude material, a column with a 4-5 cm diameter is suitable.
-
Prepare a slurry of silica gel (40 g) in petroleum ether.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
4.4. Sample Preparation and Loading
-
Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to the dissolved sample and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4.5. Elution and Fraction Collection
-
Begin elution with 20% ethyl acetate in petroleum ether.
-
Collect fractions and monitor the elution process using TLC. Visualize the spots under a UV lamp (254 nm) and by staining with potassium permanganate.
-
Gradually increase the polarity of the mobile phase to 50% ethyl acetate in petroleum ether to elute the target compound. The product typically elutes at a concentration of approximately 40% ethyl acetate.
-
Collect the fractions containing the pure product (Rf ≈ 0.35).
4.6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the chromatographic purification process.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols: Boc Protection of 1-benzyl-5-oxopyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and a generalized experimental protocol for the Boc protection of 1-benzyl-5-oxopyrrolidin-3-amine to yield tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. The primary reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[1][3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[1] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[1][2]
Reaction Conditions Overview
The Boc protection of amines is a versatile reaction with flexible conditions.[3][5] The choice of solvent and base can be adapted based on the substrate's solubility and reactivity.[6] A summary of typical reaction conditions is provided below.
| Parameter | Common Conditions | Notes |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.0 to 2.0 equivalents.[3] |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Chloroform, Water/Acetone, 1,4-Dioxane | Choice depends on substrate solubility.[3][5][7] |
| Base (Optional but Recommended) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | A base is often used to neutralize the acidic byproduct and accelerate the reaction.[2][3] DMAP can be used as a catalyst.[4] |
| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | Often started at 0 °C and allowed to warm to room temperature.[6] |
| Reaction Time | 1 to 16 hours | Progress is monitored by Thin Layer Chromatography (TLC).[1][6] |
| Work-up | Aqueous wash, extraction with an organic solvent, drying, and concentration. | Standard procedure to isolate the crude product.[3][8] |
| Purification | Column chromatography on silica gel. | Used if the crude product is not sufficiently pure.[1] |
Experimental Workflow
The general workflow for the Boc protection of 1-benzyl-5-oxopyrrolidin-3-amine is illustrated below.
Caption: General experimental workflow for the Boc protection of 1-benzyl-5-oxopyrrolidin-3-amine.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-benzyl-5-oxopyrrolidin-3-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-benzyl-5-oxopyrrolidin-3-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous tetrahydrofuran.
-
Cool the stirring solution to 0 °C using an ice bath.
-
-
Addition of Reagent:
-
To the cooled solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours (or overnight).
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified reaction mechanism for the Boc protection of an amine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a moisture-sensitive reagent.[9] Handle under an inert atmosphere if possible and store in a dry place.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Page loading... [guidechem.com]
- 5. Amine Protection / Deprotection [bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. echemi.com [echemi.com]
Application Notes and Protocols: Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a chiral building block with significant potential in the asymmetric synthesis of complex molecules, particularly those with pharmaceutical applications. The pyrrolidinone core is a prevalent motif in a wide array of biologically active compounds. The presence of a stereocenter at the 3-position, protected with a tert-butoxycarbonyl (Boc) group, and a benzyl group on the nitrogen, makes it a versatile starting material. While direct applications of this specific molecule in subsequent diastereoselective reactions are not extensively documented in readily available literature, its synthesis and the broader class of chiral pyrrolidinones are of high interest in medicinal chemistry. This document provides an overview of the importance of chiral pyrrolidines and details a representative protocol for the synthesis of a related chiral pyrrolidine derivative, highlighting the methodologies used to generate such valuable synthons.
Introduction to Chiral Pyrrolidines in Asymmetric Synthesis
Chiral pyrrolidine derivatives are fundamental building blocks in the development of pharmaceuticals and other biologically active compounds. Their rigid, five-membered ring structure often serves as a scaffold to present functional groups in a specific three-dimensional orientation, which is crucial for molecular recognition and biological activity. The pyrrolidine ring is a key structural feature in numerous FDA-approved drugs, including antivirals, neuroleptics, and ACE inhibitors.
The utility of compounds like this compound lies in their potential to be elaborated into more complex structures. The protected amine at the C3 position and the carbonyl group at the C5 position are key functional handles for further chemical transformations. Asymmetric synthesis strategies often rely on the use of such enantiomerically pure starting materials to control the stereochemistry of the final product.
Synthesis of Chiral Pyrrolidine Derivatives
While specific protocols detailing the use of this compound as a chiral auxiliary or for diastereoselective reactions are not prominently featured in the surveyed literature, the synthesis of enantiomerically pure pyrrolidine derivatives is well-established. A common approach involves the protection of a chiral starting material, followed by cyclization and further functionalization.
Below is a detailed protocol for the synthesis of a related chiral pyrrolidine derivative, tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate, which illustrates the general principles involved in preparing such chiral building blocks.
Experimental Protocol: Synthesis of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate
This protocol details the Boc-protection of (R)-(+)-1-benzyl-3-aminopyrrolidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-(+)-1-Benzyl-3-aminopyrrolidine | 176.26 | 5.00 g | 28.4 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 5.92 g | 70.5 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.22 g | 28.5 |
| Acetonitrile (MeCN) | 41.05 | 118 mL | - |
| Deionized water | 18.02 | 118 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Methanol (MeOH) | 32.04 | As needed | - |
Procedure:
-
In a suitable reaction vessel, dissolve 5.92 g (70.5 mmol) of sodium bicarbonate in 118 mL of deionized water.
-
In a separate flask, dissolve 5.00 g (28.4 mmol) of (R)-(+)-1-benzyl-3-aminopyrrolidine in 118 mL of acetonitrile.
-
Add the sodium bicarbonate solution to the solution of the amine with stirring at room temperature.
-
Stir the resulting mixture for 10 minutes.
-
To this biphasic mixture, add 6.22 g (28.5 mmol) of di-tert-butyl dicarbonate.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of methanol and dichloromethane (e.g., 2:98 v/v).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate as the final product.
Expected Yield:
-
Approximately 4.24 g (65.2% yield).
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.36-7.26 (m, 5H), 4.86 (bs, 1H), 4.18 (bs, 1H), 3.61 (s, 2H), 2.79 (bs, 1H), 2.65-2.61 (m, 1H), 2.54 (d, J = 8.0 Hz, 1H), 2.34-2.25 (m, 2H), 1.61-1.51 (m, 1H), 1.46 (s, 9H).
-
Specific Optical Rotation: [α]D +2.5° (c 0.620, CHCl₃).
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.
Signaling Pathways and Logical Relationships
The logical progression of a typical asymmetric synthesis utilizing a chiral building block is depicted below. This generalized scheme illustrates how a chiral starting material, such as a derivative of this compound, would theoretically be employed to generate a new stereocenter with high diastereoselectivity.
Conclusion
This compound represents a class of chiral synthons that are of considerable interest to the pharmaceutical and organic synthesis communities. While its direct role in inducing asymmetry in subsequent synthetic steps is not widely reported, the synthesis of such chiral pyrrolidinones is a critical aspect of modern drug discovery. The protocols and workflows presented here for a related compound provide a foundational understanding of the methodologies employed to access these valuable molecular entities. Further research into the diastereoselective reactions of this and similar pyroglutamate derivatives could open new avenues for the efficient construction of complex chiral molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve yield and purity.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a three-step process. This involves the initial formation of the pyrrolidinone ring, followed by the introduction of the amine functionality, and concluding with the Boc protection of the amine. An efficient alternative combines the amination and protection steps into a single, one-pot procedure via a Curtius rearrangement.
Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid
This initial step involves the cyclization of itaconic acid with benzylamine.
Experimental Protocol
A mixture of itaconic acid (1.0 eq) and benzylamine (1.0 eq) in water is heated to reflux for 2-4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.[1]
Troubleshooting and FAQs
Q1: My reaction yield is low. How can I improve it?
-
Ensure Stoichiometry: Use an equimolar ratio of itaconic acid and benzylamine. An excess of benzylamine can lead to side products.
-
Reaction Time and Temperature: Ensure the mixture reaches a consistent reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating is generally not necessary and can lead to decomposition.
-
pH Control: After cooling, acidification of the mixture with dilute HCl to a pH of ~5 can sometimes improve the precipitation of the product.[1]
Q2: The product is difficult to purify. What are the common impurities?
-
The primary impurity is often unreacted starting material. Ensure the product is thoroughly washed with cold water to remove any residual itaconic acid. Recrystallization from a suitable solvent like ethanol or water can be performed if higher purity is required.
Q3: Can I use a different solvent?
-
Water is the most common and environmentally friendly solvent for this reaction. While other high-boiling polar solvents could be used, the reaction in water is generally efficient and simplifies product isolation via precipitation.
| Parameter | Condition | Expected Yield | Reference |
| Solvent | Water | ~96% | [1] |
| Reactant Ratio | 1:1 (Itaconic Acid:Benzylamine) | Optimal | [1] |
| Reaction Time | 12 hours (for a similar system) | High Conversion | [1] |
Step 2 (Route A): Synthesis of 3-amino-1-benzyl-5-oxopyrrolidine
This step involves the conversion of the carboxylic acid to an amine. The Curtius, Hofmann, or Schmidt rearrangements are suitable methods. The Curtius rearrangement is often preferred due to its mild conditions and stereochemical retention.[2][3]
Experimental Protocol (via Curtius Rearrangement)
-
Acyl Azide Formation: To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., THF, toluene) at 0 °C, add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).[4]
-
Rearrangement: The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux (typically 80-110 °C) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the acyl azide peak).
-
Hydrolysis: After cooling, the reaction is quenched with aqueous acid (e.g., HCl) to hydrolyze the intermediate isocyanate to the amine.
Troubleshooting and FAQs
Q1: The Curtius rearrangement is not proceeding to completion. What could be the issue?
-
Anhydrous Conditions: Ensure all glassware is oven-dried and anhydrous solvents are used. Water can prematurely hydrolyze the intermediate isocyanate.
-
Temperature: The rearrangement step requires sufficient thermal energy. Ensure the reaction is heated to the appropriate reflux temperature of the chosen solvent.
-
Purity of Starting Material: Impurities in the carboxylic acid can interfere with the reaction.
Q2: I am observing significant side product formation. What are they and how can I avoid them?
-
Urea Formation: The primary side product is often a symmetrical urea, formed from the reaction of the amine product with the isocyanate intermediate. To minimize this, it is crucial to ensure the isocyanate is fully hydrolyzed before it can react with the newly formed amine. This can be achieved by slowly adding the reaction mixture to the aqueous acid during workup.
Step 2 (Route B) & Step 3: One-Pot Synthesis and Boc Protection
This efficient route combines the Curtius rearrangement and Boc protection into a single step.
Experimental Protocol (One-Pot Curtius and Boc Protection)
To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous tert-butanol, add diphenylphosphoryl azide (DPPA) (1.1 eq) at 0 °C.[4] The mixture is stirred for 30 minutes at this temperature and then heated to reflux (around 90 °C) for several hours until the reaction is complete.[4] The tert-butanol acts as both a solvent and a trapping agent for the isocyanate intermediate, directly forming the Boc-protected amine.[5] After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography.
Troubleshooting and FAQs
Q1: The yield of the one-pot reaction is lower than expected. What are the potential causes?
-
Purity of Reagents: Ensure all reagents, especially DPPA and tert-butanol, are of high purity and anhydrous.
-
Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. Monitor by TLC to determine the optimal time. Temperatures that are too high can lead to decomposition.
-
Urea Formation: Even with tert-butanol as the trapping agent, trace amounts of water can lead to the formation of the corresponding urea as a side product.
Step 3: Boc Protection of 3-amino-1-benzyl-5-oxopyrrolidine (if following Route A)
If the amine was isolated, it must be protected with a Boc group.
Experimental Protocol
To a solution of 3-amino-1-benzyl-5-oxopyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a water/acetone mixture), add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).[6][7] Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature for 1-4 hours.[6] The reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with a weak acid, water, and brine, followed by drying and concentration of the organic phase. The product can be purified by column chromatography.
Troubleshooting and FAQs
Q1: I am getting a significant amount of di-Boc protected product. How can I prevent this?
-
Stoichiometry: Carefully control the amount of Boc₂O used. An excess of the protecting agent can lead to the formation of the di-Boc product. Use close to 1.0-1.1 equivalents.
-
Slow Addition: Add the Boc₂O solution dropwise to the amine solution to maintain a low concentration of the protecting agent.
Q2: The reaction is sluggish. How can I speed it up?
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic amines. However, be aware that DMAP can also increase the risk of side reactions.
-
Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate.[6]
Q3: What is the best base and solvent combination for this reaction?
-
The optimal conditions can be substrate-dependent. A comparison of common conditions is provided in the table below. For many simple amines, a biphasic system with NaHCO₃ or a homogeneous system with triethylamine in an organic solvent works well.
| Base | Solvent | Temperature (°C) | Typical Yield | Notes | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | Good to Excellent | Standard, homogenous conditions. | [6] |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | Room Temp | Good to Excellent | Biphasic, good for water-soluble amines. | [8] |
| Sodium Hydroxide (NaOH) | Water/THF | Room Temp | Good to Excellent | Often used for amino acids. | [6] |
| Catalyst-free | Water/Acetone | Room Temp | Excellent | "Green" and efficient for many amines. | [2] |
| DMAP (catalytic) | Acetonitrile (ACN) | Room Temp | Excellent | Accelerates reaction but may increase side products. | [6] |
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
troubleshooting side reactions in pyrrolidinone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during pyrrolidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidinone synthesis is resulting in a significant amount of a colored impurity with aromatic signals in the 1H NMR. What could be the cause?
A1: This is likely due to a dehydrogenation side reaction, leading to the formation of pyrrole or dihydropyrrole byproducts. These reactions are often promoted by transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures or the presence of oxidizing agents. To mitigate this, consider the following:
-
Catalyst Choice: If a metal catalyst is necessary for other transformations, consider a less active one for dehydrogenation or explore metal-free alternatives.
-
Temperature Optimization: Conduct the reaction at the lowest effective temperature to achieve a reasonable rate for the desired transformation while minimizing dehydrogenation.
-
Control Reaction Time: Closely monitor the reaction's progress and stop it once the starting material is consumed to prevent extended exposure to conditions that favor byproduct formation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-related side reactions.
Q2: I am observing a decrease in the yield of my desired pyrrolidinone and the formation of a more polar byproduct, especially during aqueous work-up. What is happening?
A2: This suggests that your pyrrolidinone is undergoing ring-opening via hydrolysis. The lactam ring of pyrrolidinone is susceptible to cleavage under both acidic and basic conditions, forming the corresponding 4-aminobutyric acid derivative.[1]
To prevent this:
-
pH Control: Maintain a neutral pH during the reaction and work-up. If acidic or basic conditions are required for other steps, consider protecting the pyrrolidinone nitrogen.
-
Temperature: Hydrolysis is significantly accelerated at higher temperatures.[2] If possible, perform the reaction and work-up at lower temperatures.
-
Non-Aqueous Work-up: If the product is sensitive to aqueous conditions, consider a non-aqueous work-up procedure.
Q3: My reaction mixture has become viscous, and I am having trouble isolating my product. What could be the issue?
A3: A significant increase in viscosity can be an indication of polymerization. In the presence of a base, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4.[1] To avoid this, carefully control the amount of base used in your reaction and maintain moderate temperatures.
Q4: I am synthesizing a substituted pyrrolidinone, and I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
A4: Poor diastereoselectivity in pyrrolidinone synthesis, particularly in cycloaddition reactions, is often due to a lack of facial selectivity during the approach of the reactants. To improve this:
-
Catalyst System: The choice of a chiral ligand and metal precursor is critical. For instance, using a silver-based catalyst system with a chiral ligand can induce high enantioselectivity and diastereoselectivity.
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.
Quantitative Data on Side Reactions
The following tables summarize quantitative data regarding common side reactions in pyrrolidinone synthesis.
Table 1: Effect of Temperature and NaOH Concentration on the Hydrolysis of N-Methylpyrrolidone (NMP)
| Temperature (°C) | NaOH Concentration (wt%) | Approximate Hydrolysis Rate of NMP (%) |
| 80 | 0.5 | ~1 |
| 100 | 0.5 | ~2 |
| 120 | 0.5 | ~4 |
| 140 | 0.5 | >10 |
| 160 | 0.5 | >20 |
| 180 | 0.5 | >30 |
Data adapted from a study on the hydrolysis of N-methylpyrrolidone, indicating a dramatic increase in the rate of hydrolysis above 120°C.[2]
Table 2: Yield of Pyrrole from Dehydrogenation of N-Mesityl Pyrrolidine
| Catalyst (mol %) | Acceptor (equiv) | Solvent | Temperature (°C) | Yield of Pyrrole (%) |
| B(C6F5)3 (20) | None | ODCB | 120 | 34 |
| B(C6F5)3 (20) | Trimethyl(2-methylallyl)silane (3) | ODCB | 120 | 79 |
| B(C6F5)3 (20) | Isoprene (3) | ODCB | 120 | 72 |
Data adapted from a study on B(C6F5)3-catalyzed dehydrogenation of pyrrolidines.[3] This illustrates how the choice of reagents can significantly influence the yield of the dehydrogenated side product.
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-2-pyrrolidone (NMP) from γ-Butyrolactone (GBL) and Methylamine
This protocol describes a general lab-scale synthesis of N-methyl-2-pyrrolidone.
Materials:
-
γ-Butyrolactone (GBL)
-
Methylamine (aqueous solution, e.g., 40%)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable autoclave reactor, charge γ-butyrolactone and an excess of aqueous methylamine. A typical molar ratio of methylamine to GBL is 1.5:1 to 1.8:1 to ensure complete conversion of the GBL.[1]
-
Reaction: Seal the reactor and heat the mixture. The reaction is typically carried out in two stages:
-
Cooling and Depressurization: After the reaction is complete (typically monitored by GC), cool the reactor to room temperature and carefully depressurize.
-
Purification:
-
Amine Removal: Transfer the reaction mixture to a distillation apparatus and distill off the excess methylamine, which can be recycled.[1]
-
Water Removal: Continue the distillation to remove water.
-
Product Distillation: The crude NMP is then purified by vacuum distillation. The boiling point of NMP is approximately 202-204°C.[1] A high-purity product (>99%) can be obtained.[1]
-
Protocol 2: Minimizing Dehydrogenation Side Reactions
This protocol provides general guidelines for minimizing the formation of pyrrole byproducts.
-
Inert Atmosphere: Before starting the reaction, thoroughly purge the reaction vessel with an inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Selection: If a hydrogenation/dehydrogenation catalyst is required for other steps, select one with lower activity for dehydrogenation at the desired reaction temperature. For example, some nickel-based catalysts may be less prone to causing dehydrogenation than palladium or platinum catalysts under certain conditions.
-
Low-Temperature Reaction: Set up the reaction in a vessel that allows for precise temperature control (e.g., a jacketed reactor). Cool the reaction mixture to the lowest possible temperature at which the desired transformation proceeds at an acceptable rate.
-
Reaction Monitoring: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS) to monitor the disappearance of the starting material and the formation of the desired product.
-
Timely Quenching: Once the reaction has reached completion, cool it down and quench it promptly to avoid prolonged exposure of the product to the catalytic system and elevated temperatures.
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Common side reaction pathways in pyrrolidinone synthesis.
Caption: General experimental workflow for pyrrolidinone synthesis.
References
Technical Support Center: Optimization of Deprotection for tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing the Boc protecting group from this compound?
A1: The most common and effective methods for Boc deprotection involve acidic hydrolysis.[1] Standard conditions typically use strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate organic solvent.[1][2]
-
TFA/DCM Method: A solution of 25-50% TFA in Dichloromethane (DCM) is widely used. The reaction is typically fast, often completing within 1-2 hours at room temperature.[3][4]
-
HCl/Dioxane Method: A 4M solution of HCl in dioxane is another robust option.[5] This method may require slightly longer reaction times, from 2 hours to overnight, at room temperature.[4][5]
Q2: My deprotection reaction is incomplete. What are the possible causes and how can I troubleshoot this?
A2: Incomplete deprotection is a common issue with several potential causes.[6]
-
Insufficient Acid: The substrate itself may contain basic functional groups that consume the acid, or the stoichiometry may be inadequate.[6] Increasing the equivalents of acid or using a stronger acid solution can resolve this.
-
Reagent Quality: TFA is hygroscopic and absorption of water can decrease its effective acidity, slowing the reaction.[6] Ensure you are using a fresh or properly stored bottle of acid.
-
Reaction Time/Temperature: While many deprotections are rapid at room temperature, sterically hindered or electronically challenging substrates may require longer reaction times or gentle heating.[6][7]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[7] Consider a different solvent system to ensure homogeneity.
Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[6]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
A3: The primary cause of side products is the formation of a reactive tert-butyl cation during the cleavage of the Boc group.[8][9] This electrophile can alkylate any available nucleophile.
-
t-Butylation: The most common side reaction is the alkylation of nucleophilic sites on your desired product or other molecules in the mixture by the tert-butyl cation.[8][10] Electron-rich aromatic rings are particularly susceptible.[9]
-
Prevention: To prevent t-butylation, add a "scavenger" to the reaction mixture.[8] Scavengers are reagents that react with and neutralize the tert-butyl cation. Common examples include triethylsilane (TES), triisopropylsilane (TIS), anisole, or water.[8][10]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: Monitoring the reaction is key to avoiding incomplete reactions or the formation of degradation products from prolonged exposure to acid.
-
Thin-Layer Chromatography (TLC): This is the quickest method.[7] The deprotected amine product will have a different Rf value (typically lower, more polar) than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q5: Are there milder alternatives to TFA or HCl for this deprotection if my molecule has other acid-sensitive groups?
A5: Yes, several milder conditions can be employed when other acid-labile groups are present.
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr2) or Trimethylsilyl Iodide (TMSI) in a solvent like DCM can remove the Boc group under less harsh conditions, though they may require longer reaction times (e.g., overnight).[1]
-
Oxalyl Chloride in Methanol: A solution of oxalyl chloride (3 equivalents) in methanol provides a mild and rapid method for deprotecting a wide range of N-Boc substrates at room temperature.[11][12][13]
-
Solid Acid Catalysts: For continuous flow processes, solid Brønsted acid catalysts like H-BEA zeolite can be used at elevated temperatures.[14]
Q6: Can the N-benzyl group or the pyrrolidinone (lactam) ring be affected during the Boc deprotection?
A6: Under the standard acidic conditions used for Boc removal, both the N-benzyl group and the lactam ring are generally stable. The N-benzyl group is typically cleaved under different conditions, such as catalytic hydrogenolysis (e.g., Pd/C, H₂).[1] While very harsh acidic conditions could potentially hydrolyze the lactam, the conditions required for Boc deprotection are not typically severe enough to cause this as a significant side reaction.
Troubleshooting and Optimization Guides
Guide 1: Addressing Incomplete Deprotection
An incomplete reaction is often the primary hurdle in Boc deprotection. The following logical workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Guide 2: Minimizing Side Product Formation via Scavenging
The generation of the t-butyl cation is inherent to acidic Boc deprotection. This cation is a potent electrophile that can lead to unwanted byproducts. The diagram below illustrates this side reaction and how scavengers can prevent it.
Caption: Role of scavengers in preventing t-butylation side reactions.
Data Presentation
Table 1: Comparison of Common Deprotection Conditions
| Reagent System | Solvent | Temperature (°C) | Typical Time | Common Issues & Considerations |
| 25-50% TFA | DCM | 0 - 25 | 0.5 - 2 h | Volatile and corrosive; may require scavengers for sensitive substrates.[3][10] |
| 4M HCl | 1,4-Dioxane | 25 | 2 - 16 h | Can form HCl salt precipitate; Dioxane is a peroxide former.[5] |
| ZnBr₂ | DCM | 25 | 12 - 24 h | Milder conditions, but slower reaction times.[1] |
| Oxalyl Chloride / MeOH | Methanol | 25 | 1 - 4 h | Mild and rapid alternative; generates HCl in situ.[12] |
Table 2: Common Scavengers for Preventing t-Butylation
| Scavenger | Typical Concentration (% v/v) | Target of Side Reaction | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose, reduces cation | [10] |
| Triethylsilane (TES) | 2.5 - 5% | General purpose, reduces cation | [8] |
| Water | 2.5 - 5% | Traps cation to form t-butanol | [10] |
| Anisole | 5% | Protects electron-rich aromatic rings | [8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add Trifluoroacetic acid (TFA) to the solution to reach a final concentration of 25-50% (v/v). For substrates prone to side reactions, add a scavenger (e.g., 5% TIS) to the DCM before adding the TFA.[10]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[3] Monitor the reaction progress by TLC (staining with ninhydrin) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.[10]
-
Isolation: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the amine salt, followed by a brine wash.[3][15] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Preparation: Dissolve the Boc-protected starting material (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution.[5]
-
Monitoring: Stir the mixture at room temperature for 2-16 hours. A precipitate of the amine hydrochloride salt may form.[5] Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Isolation: The resulting solid is the hydrochloride salt of the desired amine, which can be used directly or neutralized. To obtain the free amine, dissolve the salt in water or a suitable solvent, basify with a base (e.g., NaHCO₃ or a mild NaOH solution), and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate to yield the product.
Caption: General experimental workflow for Boc deprotection.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Purification of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 3-amino-1-benzyl-5-oxopyrrolidine or precursors from a multi-step synthesis (e.g., derivatives of glutamic acid).
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Di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts: Residual Boc-anhydride or its breakdown product, tert-butanol.
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Double Boc-protected amine: A byproduct where a second Boc group has been added.
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Side-products from the cyclization step: If the pyrrolidinone ring was formed in the final steps.
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tert-butylated byproducts: The tert-butyl cation generated during the reaction can sometimes alkylate other nucleophiles present.
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: It is not uncommon for Boc-protected compounds to be obtained as oils. You have a few options:
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Direct purification by column chromatography: The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and directly loaded onto a silica gel column.
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Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization or precipitate the product as a solid.
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Solvent evaporation with a co-solvent: Dissolve the oil in a solvent like dichloromethane and then co-evaporate with a non-polar solvent like hexane on a rotary evaporator. This can sometimes help to remove residual solvents that inhibit solidification.
Q3: I am seeing a streak of my product on the TLC plate during column chromatography. What could be the cause?
A3: Streaking on a TLC plate during chromatography can be caused by several factors:
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Overloading the TLC plate: Applying too much of the sample can lead to broad, streaky spots.
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Inappropriate solvent system: The chosen mobile phase may be too polar, causing the compound to move up the plate too quickly and streak. Try decreasing the polarity of your eluent.
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Acidic or basic nature of the compound: The carbamate can interact strongly with the silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine (~0.1-1%) for a basic compound or acetic acid for an acidic one, can often resolve streaking.
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Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.
Q4: My yield after column chromatography is very low. What are the potential reasons?
A4: Low recovery from column chromatography can be frustrating. Here are some possible causes:
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Product is still on the column: Your eluent system may not be polar enough to elute the product. Try flushing the column with a more polar solvent system.
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Product degradation on silica gel: Some compounds are sensitive to the acidic nature of silica gel. Running a "plug" of silica in a pipette with your compound can be a quick test for stability. If degradation is suspected, consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with triethylamine.
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Co-elution of impurities: An impurity may have a similar Rf value to your product, leading to the collection of mixed fractions that are subsequently discarded, thus lowering the yield of pure product.
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Product is very soluble in the eluent: This can lead to broad elution bands and difficulty in collecting concentrated fractions.
Q5: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?
A5: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
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Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath or refrigerator.
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Use a more dilute solution: The concentration of your product in the hot solvent might be too high. Add a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly.
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Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs. For Boc-protected compounds, systems like ethyl acetate/hexanes or dichloromethane/hexanes are often successful.
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Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
1. Preparation of the Sample: a. Dissolve the crude product in a minimal amount of dichloromethane (DCM). b. In a separate flask, add a small amount of silica gel to the DCM solution to create a slurry. c. Evaporate the solvent from the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.
2. Column Packing: a. Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a low polarity mixture of hexane and ethyl acetate).
3. Loading the Sample: a. Carefully add the dry-loaded sample to the top of the packed column. b. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution: a. Start eluting with a low polarity mobile phase, for example, 20% ethyl acetate in hexane. b. Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate in hexane) to elute the desired compound. The optimal solvent system should be determined beforehand by TLC analysis. A typical Rf value for the product should be around 0.2-0.4 for good separation. c. Collect fractions and monitor them by TLC.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the product obtained from chromatography or the crude reaction is a solid or can be solidified.
1. Solvent Selection: a. Perform small-scale solubility tests to find a suitable solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common solvent system for Boc-protected compounds is ethyl acetate and hexane.
2. Recrystallization Procedure: a. Place the impure solid in an Erlenmeyer flask. b. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. c. While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy. d. If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again. e. Remove the flask from the heat and allow it to cool slowly to room temperature. f. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. c. Dry the crystals under vacuum to a constant weight.
Data Presentation
| Purification Step | Typical Purity (by HPLC or NMR) | Expected Yield Range |
| Crude Product | 50-80% | N/A |
| After Flash Chromatography | 95-99% | 60-85% |
| After Recrystallization | >99% | 70-90% |
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
stability issues of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound shows a new, more polar spot on TLC/peak in HPLC after storage. What is the likely cause?
A1: The most probable cause is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is a common instability for Boc-protected amines, especially in the presence of trace acidic impurities in the solvent or on glassware. The resulting primary amine, (1-benzyl-5-oxopyrrolidin-3-yl)amine, is significantly more polar.
Q2: I observe multiple degradation products after storing my compound in a solution containing a strong acid or base. What are the possible degradation pathways?
A2: In addition to the cleavage of the Boc group, the 2-pyrrolidinone (a lactam) ring is susceptible to hydrolysis under strongly acidic or basic conditions. This would result in the formation of a ring-opened product, 4-amino-2-(benzylamino)butanoic acid derivatives. Therefore, you may be observing both Boc-deprotection and lactam hydrolysis.
Q3: Can temperature affect the stability of my compound in solution?
A3: Yes, elevated temperatures can accelerate both the acid-catalyzed deprotection of the Boc group and the hydrolysis of the lactam ring. It is advisable to store solutions of this compound at low temperatures (e.g., 2-8 °C) and for short durations.
Q4: Is the compound sensitive to light?
A4: While the primary instabilities are hydrolytic, photostability should not be overlooked, especially for long-term storage or if the compound is exposed to high-intensity light. The N-benzyl group could potentially be involved in photolytic degradation pathways. It is recommended to store solutions in amber vials or otherwise protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a more polar impurity. | Acid-catalyzed cleavage of the Boc group. | - Ensure all solvents are neutral and of high purity.- Use glassware that has been rinsed with a weak base (e.g., dilute ammonium hydroxide) and then thoroughly with purified water.- If an acidic environment is required for a reaction, consider an alternative, more acid-stable protecting group. |
| Formation of multiple degradation products, especially under harsh pH conditions. | Concurrent Boc-deprotection and hydrolysis of the 2-pyrrolidinone ring. | - Avoid prolonged exposure to strong acids or bases.- If pH adjustment is necessary, use a buffered system and maintain the pH as close to neutral as possible.- Perform reactions at the lowest effective temperature. |
| Gradual loss of the main compound peak in HPLC over time, even in neutral solution. | Slow hydrolysis or oxidation. | - Store stock solutions at -20 °C or below.- Prepare working solutions fresh daily.- Consider degassing solvents to minimize oxidative degradation. |
| Inconsistent results between experimental runs. | Variability in solvent quality or storage conditions. | - Standardize solvent sources and purification methods.- Implement strict protocols for solution storage (temperature, light protection, duration).- Use a stability-indicating analytical method to monitor for degradation. |
Data Presentation
The following tables summarize the expected stability of this compound under various conditions based on the known reactivity of its functional groups.
Table 1: Chemical Stability Profile
| Condition | Stability | Primary Degradation Pathway | Potential Degradation Product(s) |
| Strongly Acidic (e.g., 1M HCl) | Labile | Boc-group cleavage & Lactam hydrolysis | (1-benzyl-5-oxopyrrolidin-3-yl)amine; 4-amino-2-(benzylamino)butanoic acid |
| Mildly Acidic (e.g., pH 4-6) | Potentially Labile | Slow Boc-group cleavage | (1-benzyl-5-oxopyrrolidin-3-yl)amine |
| Neutral (pH ~7) | Generally Stable | Minimal degradation | - |
| Mildly Basic (e.g., pH 8-10) | Generally Stable | Slow lactam hydrolysis | 4-(tert-butoxycarbonylamino)-2-(benzylamino)butanoic acid |
| Strongly Basic (e.g., 1M NaOH) | Labile | Lactam hydrolysis | 4-amino-2-(benzylamino)butanoic acid |
| Oxidative (e.g., H₂O₂) | Potentially Labile | Oxidation of the benzyl group or pyrrolidinone ring | Various oxidized species |
| Photolytic (UV/Vis light) | Potentially Labile | Photodegradation | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Store the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 10% B
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35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Potential degradation pathways of the target compound.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Purification of Boc-Protected Amines
Welcome to the technical support center for the purification of Boc-protected amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the purification of these essential synthetic intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Boc-protected amines, offering potential causes and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Incomplete Reaction: Unreacted starting amine remains in the crude product, leading to loss during purification.[1] 2. Product Loss During Work-up: The Boc-protected amine may have some water solubility, leading to loss during aqueous extraction steps. 3. Decomposition on Silica Gel: The slightly acidic nature of silica gel can cause partial deprotection of sensitive Boc-amines.[2] 4. Product Adsorption on Silica Gel: Polar compounds, such as those containing PEG chains, may streak and show poor recovery from silica gel columns.[1] | 1. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting amine.[3] 2. Minimize aqueous washes or use alternative purification methods like crystallization if the product is water-soluble.[3] 3. Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing triethylamine (e.g., 0.5% Et3N in the eluent).[4] 4. Consider using a more polar eluent system or an alternative stationary phase like amine-bonded silica.[1][2] |
| Product is an Oil and Difficult to Handle | 1. Residual Solvent: Trace amounts of solvent can prevent the product from solidifying.[5] 2. Hygroscopic Nature: The product may readily absorb moisture from the atmosphere.[5][6] 3. Inherent Properties: Some Boc-protected amino acids and peptides are naturally oils or thick syrups at room temperature.[6] | 1. Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove residual solvents.[5] 2. Handle the product under an inert atmosphere (e.g., nitrogen or argon) and use freshly dried solvents for any subsequent steps.[5] 3. Attempt to induce crystallization by dissolving the oil in a minimal amount of a "good" solvent and then adding a "poor" anti-solvent until turbidity is observed.[7] Seeding with a small crystal of the desired product can also be effective.[8][9] |
| Presence of (Boc)₂O in the Final Product | 1. Excess Reagent Used: A large excess of di-tert-butyl dicarbonate ((Boc)₂O) was used in the protection reaction.[1] 2. Ineffective Quenching/Work-up: The work-up procedure did not effectively remove the unreacted (Boc)₂O.[10] | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of (Boc)₂O.[1] 2. After the reaction is complete, quench the excess (Boc)₂O by adding a nucleophilic scavenger like imidazole or ammonium hydroxide and stirring for 30 minutes before the aqueous work-up.[3] |
| Formation of Side Products | 1. N,N-di-Boc Derivative: Over-protection of the amine can occur, especially with primary amines, if an excess of (Boc)₂O is used or under harsh reaction conditions.[1] 2. Urea Formation: Reaction of the starting amine with isocyanate impurities present in the (Boc)₂O.[1] 3. tert-Butylation of the Product: During purification under acidic conditions (e.g., on silica gel), the labile Boc group can be cleaved to form a tert-butyl cation, which can then alkylate the desired product or other nucleophiles present.[3][11] | 1. Use a controlled stoichiometry of (Boc)₂O.[1] 2. Use high-purity (Boc)₂O and ensure anhydrous reaction conditions.[1] 3. Avoid acidic conditions during purification if the product is sensitive. Use neutralized silica gel or an alternative purification method like crystallization.[2] |
Purification Workflow
Caption: General purification workflow for Boc-protected amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Boc-protected amines?
A1: The three primary purification techniques are flash chromatography, crystallization, and aqueous extraction.[12] Flash chromatography is often the first choice due to its speed and scalability.[12] Crystallization is preferred when high purity is required, and many Boc-amino acids can be crystallized.[8][12] Aqueous extraction is a simpler method suitable for removing water-soluble impurities.
Q2: My Boc-protected amine is streaking on the TLC plate and eluting slowly during column chromatography. What can I do?
A2: Streaking and slow elution of basic compounds like amines on silica gel are common due to the acidic nature of the stationary phase.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.[4] Alternatively, using an amine-bonded silica column can provide a more suitable chemical environment for the purification of basic compounds.[2]
Q3: I am having trouble crystallizing my Boc-protected amine, which is an oil. What solvent systems are commonly used?
A3: If your Boc-protected amine is an oil, inducing crystallization often involves using a binary solvent system.[7] You would dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, ethanol, or toluene) and then slowly add a "poor" anti-solvent where it is insoluble (e.g., hexane or water) until the solution becomes cloudy.[7] Allowing this solution to cool slowly can promote crystal growth.[7]
Q4: Can the Boc group be cleaved during purification?
A4: Yes, the tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[13][14] Standard silica gel is slightly acidic and can cause partial deprotection of the Boc group, especially for sensitive substrates.[2] This can lead to the formation of the free amine as an impurity in the final product. If you suspect this is happening, consider using neutralized silica gel or an alternative non-acidic purification method.
Q5: How can I remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) from my reaction mixture?
A5: Unreacted (Boc)₂O can be removed by quenching the reaction mixture with a nucleophile before work-up.[3] Adding a small amount of a primary or secondary amine, such as imidazole or even aqueous ammonium hydroxide, and stirring for about 30 minutes will consume the excess (Boc)₂O.[3] The resulting byproducts can then be easily removed by a standard aqueous work-up.[3]
Troubleshooting Logic
Caption: Decision tree for troubleshooting purification issues.
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
This protocol provides a general guideline for the purification of a Boc-protected amine using flash chromatography.
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Sample Preparation: Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[12]
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.[12]
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[12]
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the mobile phase. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is for the purification of a solid or oily Boc-protected amine via crystallization.
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Dissolution: Place the crude Boc-protected amine in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating and stirring to fully dissolve the compound.[7]
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Induce Cloudiness: Slowly add a "poor" anti-solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[7]
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Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[7]
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Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[7]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[7]
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Drying: Dry the crystals under vacuum to a constant weight.[7]
Protocol 3: Removal of Unreacted Di-tert-butyl Dicarbonate ((Boc)₂O)
This protocol describes a quenching procedure to remove excess (Boc)₂O after a protection reaction.
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Reaction Completion: Once the Boc protection reaction is complete as determined by TLC or LC-MS, add a quenching agent to the reaction mixture.[3]
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Quenching Option: Add 1.2 equivalents of imidazole and stir for 30 minutes at room temperature.[3]
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Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).[3]
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Extraction: Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct, followed by washes with saturated aqueous sodium bicarbonate solution and brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in 3-Aminopyrrolidinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of 3-aminopyrrolidinone.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in 3-aminopyrrolidinone synthesis?
A1: Racemization is the process where a chiral molecule converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In drug development, a specific enantiomer of a chiral molecule like 3-aminopyrrolidinone is often the biologically active compound.[1][2] The other enantiomer may be inactive or even cause undesirable side effects. Therefore, preventing racemization is critical to ensure the synthesis of the desired enantiomerically pure product.
Q2: What are the common causes of racemization during the synthesis of 3-aminopyrrolidinone?
A2: Racemization in the synthesis of 3-aminopyrrolidinone and related chiral compounds can be triggered by several factors:
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Harsh Reaction Conditions: Both strong acidic and basic conditions can lead to the formation of achiral intermediates, which upon re-protonation can result in a mixture of enantiomers.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[3][4]
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Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.[3]
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Inappropriate Reagents: Certain reagents, particularly in coupling steps, can promote the formation of intermediates that are prone to racemization.[4]
Q3: What general strategies can be employed to minimize racemization?
A3: Several key strategies can be implemented to maintain stereochemical integrity:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the starting material to control the stereochemical outcome of a reaction.[5][6][7] After the desired stereocenter is set, the auxiliary is removed.
-
Stereoselective Synthesis Methods: Employing reactions that are inherently stereoselective, such as certain cycloaddition reactions or enzymatic resolutions, can directly lead to the desired enantiomer.[8][9][10]
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Mild Reaction Conditions: Whenever possible, use mild acids or bases and lower reaction temperatures to prevent the formation of racemization-prone intermediates.[3][11]
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Careful Selection of Reagents: Choose coupling reagents and other reactants that are known to have a low propensity for causing racemization.[4][12][13]
Troubleshooting Guides
Issue 1: Significant Racemization Detected by Chiral HPLC
Symptoms:
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Chiral HPLC analysis of the product shows two peaks of nearly equal area, indicating a racemic or near-racemic mixture.
-
The optical rotation of the isolated product is close to zero.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Harsh Deprotection/Cleavage Conditions | If using strong acids (e.g., TFA) or bases for protecting group removal, consider milder alternatives. For example, for a Boc group, milder acids like PPTS or CSA can be tested.[3] | Strong acids and bases can catalyze the formation of achiral enolate intermediates, leading to racemization.[3][11] |
| Inappropriate Coupling Reagents | For amide bond formation steps, use coupling reagents known for low racemization, such as HATU or HBTU, often in combination with an additive like HOBt or Oxyma.[4][12] | These reagents form active esters that are less prone to racemization compared to intermediates formed with reagents like DCC or DIC alone.[4] |
| Excessive Base in Coupling Reactions | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or DIPEA.[4][14] | Stronger bases can more readily abstract the alpha-proton, leading to racemization.[4] |
| High Reaction Temperature | Perform the reaction at a lower temperature. For many coupling reactions, starting at 0 °C and allowing it to slowly warm to room temperature is a common practice.[4] | Lower temperatures reduce the rate of racemization.[4] |
Issue 2: Partial Racemization Observed (Low Enantiomeric Excess)
Symptoms:
-
Chiral HPLC shows two peaks, but one is significantly larger than the other.
-
The measured optical rotation is lower than the literature value for the pure enantiomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Prolonged Reaction or Workup Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Minimize the duration of the workup, especially if it involves acidic or basic washes.[3] | Extended exposure to even mild racemizing conditions can lead to a gradual loss of enantiomeric purity.[3] |
| Purification on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause epimerization of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like preparative TLC or crystallization.[3] | Minimizing contact time with acidic surfaces can prevent on-column racemization. |
| Sub-optimal Chiral Auxiliary | If using a chiral auxiliary, the level of diastereoselectivity may not be optimal. Consider screening different chiral auxiliaries. For example, Evans oxazolidinones or pseudoephedrine-based auxiliaries are commonly used.[5][6] | The choice of chiral auxiliary can significantly impact the diastereoselectivity of a reaction.[5] |
| Inefficient Enzymatic Resolution | If employing an enzymatic resolution, optimize reaction conditions such as pH, temperature, and solvent. The choice of enzyme is also critical.[15][16][17][18] | Enzyme activity and selectivity are highly dependent on the reaction environment. |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using HATU/DIPEA
This protocol describes a general procedure for coupling a carboxylic acid to an amine, a common step in many syntheses where racemization can be a concern.
Materials:
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N-protected amino acid (1.0 eq)
-
3-Aminopyrrolidinone derivative (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
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Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add the 3-aminopyrrolidinone derivative to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This is a general guideline for determining the enantiomeric excess of the synthesized 3-aminopyrrolidinone derivative.
Materials:
-
Synthesized 3-aminopyrrolidinone derivative
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of the 3-aminopyrrolidinone derivative if available. This will help in identifying the retention times of both enantiomers.
-
Set up the HPLC system with the appropriate chiral column and mobile phase. A typical mobile phase for chiral separations is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for the specific compound.
-
Inject the racemic standard to determine the retention times of the R and S enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Caption: Overview of key strategies for preventing racemization.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate during their experiments.
Troubleshooting Guide: Enhancing Solubility
Issue: Difficulty dissolving this compound.
This guide provides a systematic approach to improving the solubility of your compound. Start with the simplest methods and proceed to more advanced techniques as needed.
Step 1: Solvent Selection
The choice of solvent is critical for dissolving this compound. Based on its structural components—a polar lactam ring, a nonpolar benzyl group, and a bulky Boc-protecting group—a range of solvents with varying polarities should be considered.
Qualitative Solubility Profile:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High to Moderate |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate |
| Nonpolar Aromatic | Toluene | Moderate to Low |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble |
| Aqueous | Water | Sparingly soluble to Insoluble |
Experimental Protocol: Solvent Solubility Screening
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several individual vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the table above.
-
Observation: Vortex each vial for 30 seconds at room temperature. Observe if the compound fully dissolves.
-
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Record: Note the solvent and the approximate volume required to dissolve the compound to estimate its solubility.
Step 2: Physical Methods to Enhance Dissolution
If the compound has low solubility in the chosen solvent at room temperature, the following physical methods can be employed.
a) Sonication
Ultrasonic waves can help break down solute aggregates and increase the rate of dissolution.
Experimental Protocol: Sonication-Assisted Dissolution
-
Suspension: Prepare a suspension of the compound in the desired solvent in a sealed vial.
-
Sonication: Place the vial in a sonicator bath.
-
Duration: Sonicate for 5-15 minute intervals.
-
Observation: Check for dissolution after each interval.
b) Heating
Increasing the temperature can significantly enhance the solubility of most organic compounds.
Experimental Protocol: Temperature-Assisted Dissolution
-
Suspension: Prepare a suspension of the compound in a suitable solvent in a flask equipped with a condenser.
-
Heating: Gently heat the suspension using a water bath or heating mantle while stirring.
-
Temperature Control: Gradually increase the temperature, but do not exceed the boiling point of the solvent.
-
Observation: Monitor for dissolution.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Be aware that the compound may precipitate out of solution upon cooling if the saturation limit is exceeded.
Troubleshooting Workflow
Technical Support Center: Optimizing Catalyst Loading for Reductive Amination of Pyrrolidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of pyrrolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reductive amination of pyrrolidinone precursors?
A1: A variety of catalysts can be employed for the reductive amination of pyrrolidinone precursors. The choice of catalyst often depends on the specific substrate, the desired product, and the reaction conditions. Commonly used catalysts include palladium on carbon (Pd/C), ruthenium-based catalysts, and iridium complexes.[1][2] Nickel catalysts are also utilized due to their good catalytic activity and abundance.
Q2: How does catalyst loading affect the reductive amination reaction?
A2: Catalyst loading is a critical parameter that can significantly impact the reaction's yield, selectivity, and reaction time. Insufficient catalyst loading may lead to low conversion rates, while excessive loading can be uneconomical and may sometimes lead to undesired side reactions. It is crucial to optimize the catalyst loading for each specific reaction. For instance, in the synthesis of 5-methyl-2-pyrrolidone from levulinic acid, increasing the Pd/C catalyst dosage from 20 mg to 60 mg resulted in a significant increase in product yield.[3]
Q3: What are the typical reducing agents used in this reaction?
A3: Common reducing agents for reductive amination include hydrogen gas (H₂) in conjunction with a metal catalyst (e.g., Pd/C), and hydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Formic acid and its salts, like ammonium formate, can also serve as both a hydrogen and nitrogen source in certain protocols.[3]
Q4: What are the key reaction parameters to consider for optimization?
A4: Besides catalyst loading, other critical parameters to optimize include temperature, pressure (when using H₂ gas), solvent, pH, and reaction time. The interplay of these factors determines the overall efficiency and selectivity of the reaction. For example, imine formation, a key step in reductive amination, is often favored under slightly acidic conditions (pH 4-5).[5]
Troubleshooting Guides
Issue 1: Low Conversion or Incomplete Reaction
Symptoms:
-
Significant amount of starting material (pyrrolidinone precursor or amine) remains unreacted after the expected reaction time.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., in 0.5 mol% steps). | A higher catalyst concentration can increase the reaction rate. |
| Catalyst Deactivation | - Use fresh catalyst. - Ensure an inert atmosphere if using an air-sensitive catalyst. - Purify starting materials to remove potential catalyst poisons. | The amine substrate, imine intermediate, or product can sometimes deactivate the catalyst.[5] |
| Suboptimal Temperature | - Gradually increase the reaction temperature. - If side reactions occur at higher temperatures, try a more active catalyst at a lower temperature. | Higher temperatures generally increase reaction rates, but can also lead to side reactions. |
| Inefficient Imine Formation | - Adjust the pH to be slightly acidic (pH 4-5) by adding a catalytic amount of a weak acid like acetic acid.[5] - Remove water formed during imine formation using molecular sieves or a Dean-Stark apparatus. | Imine formation is an equilibrium process and is acid-catalyzed. Water can hydrolyze the imine back to the starting materials. |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are fully soluble. - Increase the solvent volume. | Poor solubility can lead to a slow or incomplete reaction.[5] |
Issue 2: Formation of Side Products
Symptoms:
-
Presence of unexpected peaks in analytical data (e.g., LC-MS, GC-MS, NMR).
-
Difficulty in purifying the desired product.
Common Side Products and Prevention Strategies:
| Side Product | Formation Pathway | Prevention Strategy |
| Alcohol from Carbonyl Reduction | The reducing agent reduces the carbonyl group of the pyrrolidinone precursor before imine formation. | - Use a milder reducing agent (e.g., NaBH₃CN instead of NaBH₄). - Pre-form the imine before adding the reducing agent. |
| Over-alkylation of the Amine | The product amine reacts further with the pyrrolidinone precursor. | - Use a stoichiometric excess of the starting amine. - Add the pyrrolidinone precursor slowly to the reaction mixture containing the amine and catalyst. |
| Pyrrole Formation | Dehydrogenation of the pyrrolidinone or pyrrolidine ring. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a catalyst less prone to dehydrogenation. |
Data Presentation
Table 1: Effect of Pd/C Catalyst Loading on the Reductive Amination of Levulinic Acid to 5-Methyl-2-Pyrrolidone (MPD) [3]
| Catalyst Dosage (mg) | LA Conversion (%) | MPD Selectivity (%) | MPD Yield (%) |
| 20 | 75.2 | 99.0 | 74.4 |
| 40 | 91.5 | 99.0 | 90.6 |
| 60 | 99.0 | 99.0 | 98.0 |
| 80 | 99.0 | 99.0 | 98.0 |
| 100 | 99.0 | 99.0 | 98.0 |
Reaction conditions: Levulinic Acid (LA, 10 mmol), Ammonium Formate (AF, 40 mmol), Water (10 mL), 180 °C, 4 h.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Reductive Amination of a 1,4-Diketone to a Pyrrolidine[6]
This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines.
-
Reagent Preparation: In a reaction vessel, combine the 1,4-diketone (1.0 eq), aniline (1.2 eq), and the iridium catalyst [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq) which serves as the hydrogen source.
-
Reaction: Stir the mixture vigorously at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reductive amination of pyrrolidinones.
Caption: Logical workflow for troubleshooting low conversion in reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Lactam Intermediates
Welcome to the technical support center for the synthesis of lactam intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Staudinger Synthesis of β-Lactams
Question 1: I am getting a low or no yield of my desired β-lactam in a Staudinger reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in a Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a common issue with several potential causes:
-
Ketene Instability: Ketenes are highly reactive and susceptible to polymerization or reaction with moisture.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. It is crucial to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
In Situ Generation: Generate the ketene in the presence of the imine for immediate trapping. Common methods include the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazoketones.[1]
-
Temperature Control: Maintain low temperatures (typically -78 °C to 0 °C) during ketene generation and reaction to minimize side reactions.[1]
-
-
-
Imine Reactivity: The electronic properties of the imine substituent can significantly impact its nucleophilicity.
-
Troubleshooting:
-
Substituent Effects: Electron-donating groups on the imine enhance its nucleophilicity and facilitate the reaction, while electron-withdrawing groups can hinder it. Consider modifying the imine's electronic properties if reactivity is low.[1]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Troubleshooting:
-
Carefully control the stoichiometry of the ketene precursor, base, and imine. A slight excess of the ketene precursor and base is sometimes used to ensure complete consumption of the imine.
-
-
Question 2: My Staudinger reaction is producing a mixture of cis and trans diastereomers. How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Staudinger reaction can be influenced by several factors, as the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate.[2]
-
Imine Geometry: The geometry of the imine is a key determinant. (E)-imines generally lead to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3]
-
Ketene Substituents:
-
Ketenes with strongly electron-donating substituents tend to favor the formation of cis β-lactams.[3]
-
Conversely, ketenes with strongly electron-withdrawing substituents often result in trans β-lactams.[2][3] This is because electron-withdrawing groups can slow down the ring closure, allowing for isomerization of the intermediate to a more stable trans-conformation.[3]
-
-
Solvent Effects: The polarity of the solvent can influence the stereoselectivity. More polar solvents can favor the formation of trans-β-lactams.
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the cis isomer.
-
Catalyst/Base: The choice of base or catalyst can significantly impact the diastereomeric ratio. For instance, in certain catalyzed versions of the Staudinger reaction, the N-protecting group on the imine can direct the stereochemistry. N-tosyl imines may favor cis products, while N-triflyl imines can lead to trans isomers.
Below is a table summarizing the expected stereochemical outcomes based on ketene and imine substituents.
| Ketene Substituent (R1, R2) | Imine Substituent (R3) | Predominant Isomer |
| Electron-donating | Electron-withdrawing | cis |
| Electron-withdrawing | Electron-donating | trans |
Troubleshooting Workflow for Low Yield in Staudinger Synthesis
Caption: Troubleshooting workflow for low yield in Staudinger synthesis.
Beckmann Rearrangement
Question 3: I am observing significant side products in my Beckmann rearrangement for lactam synthesis. What are the common side reactions and how can I minimize them?
Answer: The Beckmann rearrangement, the conversion of an oxime to an amide or lactam, can be prone to side reactions, particularly fragmentation.[4]
-
Beckmann Fragmentation: This is a major competing reaction, especially with substrates that can form stable carbocations. The reaction generates a nitrile and a carbocation.
-
Troubleshooting:
-
Substrate Choice: Be mindful of the substrate structure. Quaternary carbon centers adjacent to the oxime are more likely to promote fragmentation.[4]
-
Reagent and Solvent Selection: Careful selection of the promoting reagent and solvent can favor the rearrangement over fragmentation. For example, using milder reagents like tosyl chloride instead of strong acids can sometimes suppress fragmentation.[4]
-
-
-
Hydrolysis: If water is present in the reaction mixture, the intermediate nitrilium ion or the final lactam product can be hydrolyzed.
-
Troubleshooting: Ensure anhydrous reaction conditions, especially when using acid catalysts that are not themselves dehydrating agents.
-
-
Isomerization of Oxime: If the oxime isomerizes under the reaction conditions, a mixture of regioisomeric lactams will be formed.
-
Troubleshooting: The rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating.[4] To avoid a mixture of products, it is crucial to start with a single, pure oxime isomer. Milder reaction conditions can help prevent in-situ isomerization.
-
Impact of Solvent on Beckmann Rearrangement Yield
| Solvent | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |
| Acetonitrile | Nafion | 70 | 36.32 | 44.06 | 16 |
| Toluene | Nafion | 70 | - | - | - |
| Dichloromethane | Nafion | 70 | - | - | - |
| No Solvent | Nafion | 70 | - | - | - |
| Data adapted from a study on the Beckmann rearrangement of diphenylketone oxime.[5] |
Kinugasa Reaction
Question 4: My Kinugasa reaction is giving me azaenyne or other side products instead of the desired β-lactam. What is causing this and how can I improve the selectivity?
Answer: The Kinugasa reaction, the copper-catalyzed reaction of a nitrone and a terminal alkyne, can sometimes yield side products.
-
Azaenyne Formation: This is a common side product, particularly when using phosphine ligands. Bidentate ligands that bind tightly to the copper center can increase the selectivity for the azaenyne product and suppress β-lactam formation.
-
Troubleshooting:
-
Ligand Choice: Avoid strongly coordinating bidentate phosphine ligands if β-lactam formation is desired. Simple nitrogen-based ligands like pyridine are often used.
-
-
-
Glaser Coupling: Homodimerization of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen.
-
Troubleshooting:
-
Oxygen-Free Conditions: To prevent the Glaser reaction, it is often necessary to perform the reaction under an inert atmosphere.[6]
-
-
-
Amide Formation in Aqueous Media: When the Kinugasa reaction is performed in water, an amide side product, not typically observed under anhydrous conditions, can be formed.
Logical Flow for Optimizing Kinugasa Reaction
Caption: Decision tree for improving β-lactam selectivity in the Kinugasa reaction.
General Pitfalls
Question 5: I am struggling with the epimerization of my chiral lactam. What conditions favor this process and how can I control it?
Answer: Epimerization at a stereocenter, particularly at the C3 position of β-lactams, can occur, leading to a loss of stereochemical purity. This process is typically base-mediated and proceeds through a deprotonation-reprotonation sequence.
-
Conditions Favoring Epimerization:
-
Base: The presence of a base is the most common cause of epimerization. Even mild bases can facilitate this process.
-
Solvent: The solvent can influence the rate of epimerization.
-
Temperature: Higher temperatures can accelerate the rate of epimerization.
-
-
Controlling Epimerization:
-
Avoid Basic Conditions: During workup and purification, avoid prolonged exposure to basic conditions. Use neutral or slightly acidic conditions where possible.
-
Careful Base Selection: If a base is required for a subsequent reaction, choose the mildest base that is effective and use it at the lowest possible temperature.
-
Purification Method: Rapid purification techniques like flash column chromatography are preferred over methods that involve prolonged exposure to potentially basic stationary phases.
-
Question 6: I am observing polymerization of my lactam monomer during synthesis or purification. How can I prevent this?
Answer: Polymerization, particularly anionic ring-opening polymerization (AROP), is a common side reaction, especially with strained lactams like β-lactams and under basic conditions.
-
Causes of Polymerization:
-
Strong Bases: Strong bases can initiate AROP by generating the lactamate anion.[7]
-
High Temperatures: Elevated temperatures can promote polymerization.
-
Impurities: Certain impurities can act as initiators.
-
-
Preventing Polymerization:
-
Avoid Strong Bases: Use non-nucleophilic bases when possible and avoid excess strong base.
-
Temperature Control: Maintain low temperatures during the reaction and purification.
-
Use of Inhibitors: In some cases, radical inhibitors can be added if polymerization is suspected to proceed through a radical mechanism, though AROP is more common.
-
Anhydrous Conditions: For AROP, the presence of water can interfere with the polymerization, but it's generally better to control the reaction through other means. Anhydrous conditions are often required for controlled polymerization.[7]
-
Experimental Protocols
General Protocol for Staudinger Synthesis of a β-Lactam
This protocol describes the in-situ generation of a ketene from an acyl chloride and its reaction with an imine.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the required solvent (e.g., dichloromethane, toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Ensure the imine and the tertiary amine base (e.g., triethylamine) are dry.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and the dry solvent.
-
Cool the solution to the desired temperature (typically -78 °C or 0 °C) in an appropriate cooling bath.
-
-
Ketene Generation and Cycloaddition:
-
In the dropping funnel, prepare a solution of the acyl chloride (1.1 eq) and the tertiary amine base (1.2 eq) in the dry solvent.
-
Add the acyl chloride/base solution dropwise to the stirred solution of the imine over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time (e.g., 2-4 hours) and then gradually warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
General Protocol for Beckmann Rearrangement of a Cyclic Ketoxime
This protocol describes the acid-catalyzed rearrangement of a cyclohexanone oxime to ε-caprolactam.
-
Preparation:
-
Ensure the cyclohexanone oxime is pure and dry.
-
Handle concentrated acids with appropriate safety precautions in a fume hood.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the cyclohexanone oxime (1.0 eq).
-
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) while cooling the flask in an ice bath.
-
-
Rearrangement:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for the required time (e.g., 1-2 hours). The reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base (e.g., aqueous ammonia or sodium carbonate solution) while keeping the mixture cool.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude caprolactam can be further purified by recrystallization or distillation under reduced pressure. A new method for preparing caprolactam from cyclohexanone oxime involves using a microreactor with fuming sulfuric acid. This method can achieve a high conversion rate of over 99.9% and high selectivity of over 99.9% with a reaction time of only 10 to 40 seconds.[8]
-
General Protocol for the Kinugasa Reaction
This protocol describes the copper-catalyzed synthesis of a β-lactam from a nitrone and a terminal alkyne.
-
Preparation:
-
Ensure all reagents and solvents are dry and degassed to remove oxygen.
-
Perform the reaction under an inert atmosphere (argon or nitrogen).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the copper(I) catalyst (e.g., CuI, 5-10 mol%), the nitrone (1.0 eq), and the terminal alkyne (1.2 eq).
-
Add the dry, degassed solvent (e.g., THF, toluene).
-
Add the base (e.g., a tertiary amine like triethylamine or DBU, 1.5 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: TLC Monitoring of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials for the synthesis of this compound?
A common synthetic route involves the reaction of a suitably protected glutamic acid derivative, such as Boc-L-glutamic acid γ-benzyl ester, which is then cyclized, or the reaction of a protected 3-aminopyrrolidin-5-one with a benzylating agent. For the purpose of this guide, we will consider the reaction to involve a more polar starting material (e.g., a Boc-protected amino acid) and a less polar benzylating agent, leading to the product of intermediate polarity.
Q2: What is a typical TLC solvent system (eluent) for this reaction?
A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted by changing the ratio of these solvents. For Boc-protected amines and lactams, common systems include:
-
Hexane:Ethyl Acetate (EtOAc) in ratios from 80:20 to 50:50.[1][2][3]
-
Dichloromethane (DCM):Methanol (MeOH) in ratios from 99:1 to 95:5 for more polar compounds.[4]
It is recommended to start with a system like 70:30 Hexane:EtOAc and adjust the ratio to achieve an Rf value for the product between 0.2 and 0.4 for optimal separation.[5]
Q3: How can I visualize the spots on the TLC plate?
The product, this compound, contains a benzyl group which should be UV active. Therefore, visualization under a UV lamp (254 nm) is the primary method, where the compound will appear as a dark spot on a fluorescent green background.[6]
The Boc-protecting group means the amine will not react with ninhydrin stain.[5] For a general-purpose stain that visualizes most organic compounds, a potassium permanganate (KMnO₄) stain is effective. This stain will react with any oxidizable functional groups on the starting materials or product, appearing as yellow-brown spots on a purple background.[6]
Q4: What are the expected relative Rf values for the starting material, product, and any byproducts?
Generally, the polarity of the compounds will determine their retention factor (Rf). In a normal-phase silica gel TLC:
-
Starting Material (e.g., Boc-protected amino acid): This is typically a more polar molecule and will have a lower Rf value, staying closer to the baseline.
-
Product (this compound): This will be less polar than the starting amino acid and will have a higher Rf value.
-
Starting Material (e.g., Benzyl bromide): This is a relatively non-polar starting material and will have a high Rf value, running close to the solvent front.
-
Byproducts: The polarity of byproducts can vary. For example, if the Boc group is unintentionally removed, the resulting free amine will be very polar and have a very low Rf value.
It is crucial to run lanes with the starting materials alongside the reaction mixture to accurately identify the spots. A co-spot lane, where the starting material and reaction mixture are spotted on top of each other, can also be very helpful to confirm the consumption of the starting material.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV active and the visualization stain is not appropriate. 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a potassium permanganate stain, which is a general stain for most organic compounds. 3. Ensure the solvent level is below the origin line on the TLC plate. |
| The spots are streaking or elongated. | 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The compound may be degrading on the silica gel. | 1. Dilute the sample before spotting. 2. For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent.[5] 3. Consider using a different stationary phase, like alumina TLC plates. |
| All spots are at the baseline (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots are at the solvent front (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| The starting material spot is still present, even after a long reaction time. | 1. The reaction is incomplete. 2. One of the reagents has degraded or is of poor quality. 3. The reaction conditions (temperature, catalyst, etc.) are not optimal. | 1. Continue to monitor the reaction. 2. Check the purity and integrity of the starting materials. 3. Re-evaluate the reaction parameters based on the literature procedure. |
| There is a new spot with a very low Rf. | This could be a deprotected byproduct (loss of the Boc group), which is much more polar. | Use a solvent system with higher polarity (e.g., add methanol to your eluent) to confirm the presence of this new spot and to ensure it moves off the baseline. |
Data Presentation
Table 1: Example Rf values for TLC Monitoring
| Compound | Structure | Function | Exemplary Solvent System | Approximate Rf Value | Visualization |
| tert-Butyl (5-oxo-1-(phenylmethyl)pyrrolidin-3-yl)carbamate | CC(C)(C)OC(=O)N[C@H]1CN(CC2=CC=CC=C2)C(=O)C1 | Product | 70:30 Hexane:Ethyl Acetate | 0.3 - 0.4 | UV, KMnO₄ |
| (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | CC(C)(C)OC(=O)N[C@H]1CC(=O)NC1 | Starting Material | 70:30 Hexane:Ethyl Acetate | 0.1 - 0.2 | KMnO₄ |
| Benzyl Bromide | C1=CC=C(C=C1)CBr | Starting Material | 70:30 Hexane:Ethyl Acetate | 0.8 - 0.9 | UV, KMnO₄ |
Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, temperature, and exact solvent composition. These values are for illustrative purposes.
Experimental Protocols
Detailed Protocol for TLC Monitoring
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is the origin line.
-
Mark the positions for spotting the starting material (SM), the reaction mixture (R), and a co-spot (C) on the origin line.
-
-
Spotting the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., DCM or ethyl acetate).
-
Dip a capillary tube into the solution and gently touch it to the "SM" mark on the origin line. The spot should be small and concentrated.
-
Using a new capillary tube, take a small aliquot of the reaction mixture and spot it on the "R" mark.
-
For the co-spot, first spot the starting material on the "C" mark, and then, after it has dried, spot the reaction mixture directly on top of it.
-
-
Developing the Plate:
-
Pour a small amount of the chosen eluent (e.g., 70:30 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate staining solution, followed by gentle heating with a heat gun until spots appear.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the reaction mixture lane to the starting material lane to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
-
Mandatory Visualization
Caption: Workflow for monitoring the reaction by TLC.
References
Technical Support Center: Refining Workup Procedures for tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup and purification of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate.
Experimental Protocols
A typical synthesis of this compound involves the cyclization of a suitable precursor followed by purification. The following is a generalized workup and purification protocol based on procedures for analogous compounds.
Protocol: Aqueous Workup and Extraction
-
Quenching: After the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction mixture to room temperature. If the reaction is conducted in a protic solvent like ethanol or methanol, it is often necessary to remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
A weak acidic solution (e.g., 1N HCl) to neutralize any basic reagents or byproducts.
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic components.[1]
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[1][2]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography
-
Adsorption: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.
-
Elution: Place the adsorbed crude product atop the prepared column and elute with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities. A typical solvent system for similar compounds is petroleum ether/ethyl acetate.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Typical Reagents for Aqueous Workup
| Washing Step | Reagent | Purpose |
| 1 | 1N Hydrochloric Acid | Neutralization of basic impurities (e.g., excess amine) |
| 2 | Saturated Sodium Bicarbonate | Neutralization of acidic impurities |
| 3 | Brine | Removal of residual water and reduction of product loss to the aqueous phase |
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (e.g., starting with 80:20 v/v) |
| Monitoring | TLC with UV visualization |
Troubleshooting Guides
Issue 1: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before workup, ensure the reaction has gone to completion using TLC or LC-MS. |
| Product is Water-Soluble | If the product has significant water solubility, back-extract the aqueous layers with the organic solvent. |
| Product Degradation | The Boc-protecting group can be sensitive to strong acidic conditions. Avoid prolonged exposure to strong acids during the workup. |
| Emulsion Formation During Extraction | Add more brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsion through a pad of celite. |
Issue 2: Impure Product After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | Adjust the polarity of the eluent system. A shallower gradient or an isocratic elution might be necessary. |
| Overloaded Column | Use a larger column or reduce the amount of crude product loaded. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. |
| Product Streaking on TLC | Add a small amount of a modifying solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: My final product appears as an oil, but I expect a solid. What should I do?
A1: The physical state of the final product can be influenced by residual solvents or minor impurities. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, re-purify a small sample by column chromatography.
Q2: I see a new spot on the TLC after my acidic wash. What could it be?
A2: The Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions. The new spot could be the deprotected amine. It is advisable to use a mild acidic wash (e.g., dilute citric acid) and minimize the contact time.
Q3: Can I use a different solvent for extraction?
A3: Yes, other water-immiscible organic solvents like dichloromethane (DCM) can be used. However, ethyl acetate is often preferred due to its lower toxicity and environmental impact. The choice of solvent can affect the efficiency of extraction and the solubility of impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental Workflow for Workup and Purification.
Caption: Troubleshooting Decision Tree for Workup and Purification.
References
- 1. BOC-L-PYROGLUTAMIC ACID BENZYL ESTER | 113400-36-5 [chemicalbook.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR analysis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For researchers, scientists, and drug development professionals, precise analytical characterization of synthesized molecules is fundamental. This guide provides a comparative 1H NMR analysis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate and a structurally related alternative, tert-butyl (5-oxopyrrolidin-3-yl)carbamate. The comparison highlights key spectral differences arising from the presence of the N-benzyl group, supported by tabulated data and detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure combines a pyrrolidinone core, a widely used scaffold in medicinal chemistry, with a bulky N-benzyl substituent and a Boc-protected amine. The accurate confirmation of its chemical structure via 1H NMR spectroscopy is a critical step in any synthetic workflow. This guide compares its expected 1H NMR spectral data with the experimental data of a closely related analog, tert-butyl (5-oxopyrrolidin-3-yl)carbamate, to illustrate the influence of the N-benzyl group on the chemical shifts and coupling patterns of the pyrrolidinone ring protons.
Comparative 1H NMR Data
The following table summarizes the expected 1H NMR spectral data for this compound and the experimental data for tert-butyl (5-oxopyrrolidin-3-yl)carbamate in deuterated chloroform (CDCl₃). This solvent is commonly used for the analysis of such compounds, allowing for a direct comparison of their spectral features.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Expected) | -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| -CH₂- (pyrrolidinone, H4) | ~2.40 - 2.90 | Multiplet | 2H | |
| -CH- (pyrrolidinone, H3) | ~4.30 - 4.50 | Multiplet | 1H | |
| -CH₂- (benzyl) | ~4.45 | Singlet | 2H | |
| -NH- (carbamate) | ~5.00 - 5.20 | Broad Singlet | 1H | |
| Ar-H (benzyl) | ~7.25 - 7.40 | Multiplet | 5H | |
| tert-butyl (5-oxopyrrolidin-3-yl)carbamate (Experimental) | -C(CH₃)₃ (Boc) | 1.44 | Singlet | 9H |
| -CH₂- (pyrrolidinone, H4) | 2.33 - 2.71 | Multiplet | 2H | |
| -CH- (pyrrolidinone, H3) | 4.25 - 4.35 | Multiplet | 1H | |
| -NH- (pyrrolidinone) | ~6.50 (broad) | Broad Singlet | 1H | |
| -NH- (carbamate) | ~5.10 (broad) | Broad Singlet | 1H |
Key Spectral Differences and Interpretation
The most significant difference in the 1H NMR spectra of these two compounds is the presence of signals corresponding to the N-benzyl group in this compound. These appear as a singlet for the benzylic methylene protons (-CH₂-) around 4.45 ppm and a multiplet in the aromatic region (7.25 - 7.40 ppm) for the phenyl protons.
Furthermore, the substitution on the pyrrolidinone nitrogen influences the chemical shifts of the ring protons. In the N-benzylated compound, the protons on the pyrrolidinone ring are expected to be slightly shifted downfield due to the electronic effects of the benzyl group. The absence of the N-H proton signal of the pyrrolidinone ring in the benzylated analog is another key distinguishing feature.
The characteristic singlet of the tert-butyl group of the Boc protecting group appears at a similar chemical shift (around 1.45 ppm) in both compounds, serving as a reliable indicator of the presence of this functional group.[1]
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for acquiring a high-quality 1H NMR spectrum for the compounds discussed is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for 1H NMR analysis of small molecules.
References
mass spectrometry validation of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
An Objective Comparison of Analytical Methods for the Validation of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For researchers, scientists, and drug development professionals, the accurate validation of synthesized compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comparative overview of analytical techniques for the validation of this compound, with a primary focus on mass spectrometry. Supporting experimental protocols and data are presented to assist in the selection of the most suitable methodology.
Mass Spectrometry Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for the confirmation of the molecular weight and purity of this compound. When coupled with tandem mass spectrometry (MS/MS), it can also provide structural information through fragmentation analysis.
A common characteristic of N-Boc protected amines in mass spectrometry is the neutral loss of components of the Boc group. The tert-butoxycarbonyl (Boc) protecting group can be unstable under certain ionization conditions, leading to in-source fragmentation or characteristic product ions in MS/MS analysis.[1] A frequent fragmentation pathway involves the loss of isobutylene (56 Da), resulting in a prominent [M+H-56]+ ion.[2][3] The stability of the Boc group can be influenced by the chosen ionization technique, with electrospray ionization (ESI) sometimes leading to more fragmentation than matrix-assisted laser desorption/ionization (MALDI).[1]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan for qualitative analysis and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV.
Data Presentation: Expected Mass Spectrometry Results
| Parameter | Expected Value | Observed Ion (m/z) | Interpretation |
| Molecular Formula | C16H22N2O3 | ||
| Molecular Weight | 290.36 g/mol | ||
| [M+H]+ | 291.17 | 291.2 | Protonated molecule of the target compound. |
| [M+Na]+ | 313.15 | 313.1 | Sodium adduct of the target compound. |
| [M+H-C4H8]+ | 235.11 | 235.1 | Loss of isobutylene from the Boc group.[2][3] |
| [M+H-Boc]+ | 191.11 | 191.1 | Loss of the entire Boc group. |
Comparison with Alternative Analytical Methods
While LC-MS is a powerful tool, other analytical techniques can provide complementary information for the comprehensive validation of this compound.[4]
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Absolute quantification based on the comparison of analyte signal to a certified internal standard.[4] |
| Primary Information | Molecular weight confirmation, structural information (fragmentation), purity assessment. | Purity assessment, quantification against a reference standard. | Absolute purity determination, structural elucidation. |
| Sensitivity | Very high (ng to pg level). | Moderate (µg to ng level). | Lower (mg level). |
| Specificity | Very high. | Moderate (co-eluting impurities can interfere). | High (structural information aids in distinguishing components). |
| Reference Standard | Not required for identity confirmation. | Required for quantification. | Internal standard required for quantification.[4] |
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the molecular behavior during mass spectrometry, the following diagrams are provided.
Caption: Workflow for the LC-MS/MS validation of the target compound.
Caption: Key fragmentation pathways in tandem mass spectrometry.
References
A Comparative Guide to Amine Protection: Profiling Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate Against Common Alternatives
In the landscape of modern organic synthesis and drug discovery, the judicious use of protecting groups is a cornerstone of efficient and successful molecular construction. For the protection of amine functionalities, a diverse toolkit of chemical moieties is available to researchers. This guide provides an in-depth comparison of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a molecule featuring both a tert-butoxycarbonyl (Boc) and an N-benzyl protecting group, with other commonly employed protected amines. This objective analysis, supported by experimental data from the literature, will aid researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their specific synthetic challenges.
The core of this comparison revolves around the stability of the protecting groups under various reaction conditions and the orthogonality of their deprotection methods. We will evaluate the performance of the Boc and N-benzyl groups present in the target molecule against the widely used Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Comparative Data on Amine Protecting Groups
The selection of an appropriate amine protecting group is contingent on its stability towards various reagents and conditions that will be employed in subsequent synthetic steps, as well as the ease and selectivity of its removal. The following tables summarize the key characteristics and typical deprotection conditions for Boc, N-benzyl, Cbz, and Fmoc protecting groups.
Table 1: General Characteristics and Stability of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Labile To | Stable To |
| tert-Butoxycarbonyl | Boc | -(C=O)O-t-Bu | Strong Acids (e.g., TFA, HCl)[1][2] | Bases, Hydrogenolysis, Nucleophiles[2] |
| Benzyl | Bn | -CH₂-Ph | Hydrogenolysis (e.g., H₂/Pd/C)[2] | Strong Acids, Bases, Oxidizing and Reducing Agents[2] |
| Carboxybenzyl | Cbz or Z | -(C=O)O-CH₂-Ph | Hydrogenolysis (e.g., H₂/Pd/C)[1][2] | Mild Acids, Bases[2] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-Fmoc | Bases (e.g., Piperidine)[1][2] | Acids, Hydrogenolysis (quasi-stable)[3] |
Table 2: Typical Deprotection Conditions, Reaction Times, and Yields
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 0.5 - 4 hours[] | >95[5] |
| Boc | 4M HCl in Dioxane | Dioxane | Room Temp | 1 - 4 hours | >90 |
| N-Benzyl | H₂, Pd/C (10%) | Methanol, Ethanol, or Ethyl Acetate | Room Temp | 1 - 24 hours | >95 |
| Cbz | H₂, Pd/C (10%) | Methanol, Ethanol, or Ethyl Acetate | Room Temp | 1 - 16 hours | >95[6] |
| Fmoc | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | Room Temp | 5 - 30 minutes[7] | >95[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic transformations. Below are representative experimental protocols for the synthesis of the precursor 3-amino-1-benzyl-5-oxopyrrolidine, its subsequent Boc protection to yield the target compound, and the orthogonal deprotection of the Boc and N-benzyl groups.
Synthesis of 3-Amino-1-benzyl-5-oxopyrrolidine
A plausible synthetic route to the precursor involves the reaction of itaconic acid with benzylamine to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, followed by a Curtius rearrangement or a similar transformation to yield the 3-amino derivative.
Boc Protection of 3-Amino-1-benzyl-5-oxopyrrolidine
Procedure:
-
Dissolve 3-amino-1-benzyl-5-oxopyrrolidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Orthogonal Deprotection Strategy
The presence of both a Boc and an N-benzyl group on the same molecule allows for a powerful orthogonal deprotection strategy. The Boc group can be selectively removed under acidic conditions without affecting the N-benzyl group, and subsequently, the N-benzyl group can be removed by hydrogenolysis.
Step 1: Selective Deprotection of the Boc Group
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-amino-1-benzyl-5-oxopyrrolidine.
Step 2: Deprotection of the N-Benzyl Group
Procedure:
-
Dissolve the N-benzylated substrate (e.g., 3-amino-1-benzyl-5-oxopyrrolidine from the previous step) in a suitable solvent such as methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Synthetic Strategies
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in synthetic chemistry.
Caption: Synthetic and orthogonal deprotection workflow for the target compound.
Caption: Decision tree for selecting an amine protecting group.
Conclusion
The dual protection strategy embodied by this compound offers significant advantages in multi-step synthesis. The orthogonality of the acid-labile Boc group and the hydrogenolysis-labile N-benzyl group provides chemists with precise control over the unmasking of the amine functionality. This allows for selective modifications at different stages of a synthetic sequence.
In comparison to other common protecting groups, the Boc group is well-suited for substrates that are stable to acidic conditions, while the N-benzyl group provides robust protection against a wide range of reagents. The Cbz group offers similar deprotection conditions to the N-benzyl group but can sometimes be cleaved under milder hydrogenolysis conditions. The Fmoc group, with its base-lability, represents a truly orthogonal protecting group to both Boc and N-benzyl, making it an excellent choice in complex syntheses where multiple amine functionalities need to be differentially protected.
Ultimately, the choice of protecting group is a critical strategic decision that must be tailored to the specific requirements of the target molecule and the overall synthetic plan. By understanding the distinct properties and deprotection protocols of each group, researchers can navigate the complexities of organic synthesis with greater efficiency and success.
References
A Comparative Guide to Alternative Protecting Groups for 1-benzyl-5-oxopyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. The selection of an appropriate protecting group for an amine, such as the one present in 1-benzyl-5-oxopyrrolidin-3-amine, is a critical decision that can significantly impact the overall synthetic route. This guide provides a comprehensive comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as alternatives for the protection of 1-benzyl-5-oxopyrrolidin-3-amine. The comparison focuses on their chemical stability, conditions for introduction and removal, and their orthogonality, supported by representative experimental data.
The core principle guiding the choice of a protecting group is orthogonality, which allows for the selective removal of one group in the presence of others.[1] This is particularly crucial in multi-step syntheses where different functional groups need to be selectively manipulated. The Boc group is characteristically acid-labile, the Fmoc group is base-labile, and the Cbz group is typically removed by hydrogenolysis, offering three distinct and orthogonal deprotection strategies.[2]
Comparative Analysis of Protecting Groups
The following tables summarize the key characteristics and representative quantitative data for the Boc, Cbz, and Fmoc protection and deprotection of amines, with a focus on their application to the 1-benzyl-5-oxopyrrolidin-3-amine scaffold. Please note that while the provided protocols are robust, the yields are representative and may vary based on the specific reaction conditions and scale.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Solvent | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, NaOH), Room Temp. | Dichloromethane (DCM) or H₂O/Acetone | 92-96 | [3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), 0 °C to Room Temp. | Tetrahydrofuran (THF)/H₂O | ~90 | |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Room Temp. | Dioxane/H₂O | High | [2] |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent | Typical Conditions | Solvent | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) or HCl | Room Temp. | Dichloromethane (DCM) or Dioxane | Quantitative | [4] |
| Cbz | H₂, Pd/C (10%) | 1 atm H₂, Room Temp. | Methanol (MeOH) or Ethanol (EtOH) | High | [5] |
| Fmoc | 20% Piperidine | Room Temp. | Dimethylformamide (DMF) | Quantitative | [6] |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of 1-benzyl-5-oxopyrrolidin-3-amine with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Group
Protocol 1: Boc Protection of 1-benzyl-5-oxopyrrolidin-3-amine [3]
-
Materials: 1-benzyl-5-oxopyrrolidin-3-amine (1.0 mmol), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol), Triethylamine (1.5 mmol), Dichloromethane (DCM, 10 mL).
-
Procedure:
-
Dissolve 1-benzyl-5-oxopyrrolidin-3-amine in DCM (10 mL) in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add (Boc)₂O to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate.
-
Protocol 2: Boc Deprotection [7]
-
Materials: this compound (1.0 mmol), 4M HCl in Dioxane (5 mL).
-
Procedure:
-
Dissolve the Boc-protected amine in 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of 1-benzyl-5-oxopyrrolidin-3-amine.
-
Carboxybenzyl (Cbz) Group
Protocol 3: Cbz Protection of 1-benzyl-5-oxopyrrolidin-3-amine
-
Materials: 1-benzyl-5-oxopyrrolidin-3-amine (1.0 mmol), Benzyl chloroformate (Cbz-Cl, 1.1 mmol), Sodium bicarbonate (2.0 mmol), THF/H₂O (1:1, 10 mL).
-
Procedure:
-
Dissolve 1-benzyl-5-oxopyrrolidin-3-amine in a mixture of THF and water (1:1).
-
Cool the solution to 0 °C in an ice bath and add sodium bicarbonate.
-
Add Cbz-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield benzyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate.
-
Protocol 4: Cbz Deprotection (Hydrogenolysis) [8]
-
Materials: Benzyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate (1.0 mmol), 10% Palladium on carbon (Pd/C, 10 mol%), Methanol (15 mL).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-benzyl-5-oxopyrrolidin-3-amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol 5: Fmoc Protection of 1-benzyl-5-oxopyrrolidin-3-amine [9]
-
Materials: 1-benzyl-5-oxopyrrolidin-3-amine (1.0 mmol), 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 mmol), Sodium bicarbonate (2.0 mmol), Dioxane/H₂O (1:1, 10 mL).
-
Procedure:
-
Dissolve 1-benzyl-5-oxopyrrolidin-3-amine in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate to the solution.
-
Add Fmoc-Cl and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield (9H-fluoren-9-yl)methyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate.
-
Protocol 6: Fmoc Deprotection [6]
-
Materials: (9H-fluoren-9-yl)methyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate (1.0 mmol), 20% Piperidine in DMF (10 mL).
-
Procedure:
-
Dissolve the Fmoc-protected amine in a 20% solution of piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under high vacuum.
-
Co-evaporate the residue with toluene to remove residual piperidine.
-
The crude product can be purified by flash chromatography to yield 1-benzyl-5-oxopyrrolidin-3-amine.
-
Logical Workflow for Protecting Group Selection
The choice of a protecting group is dictated by the planned subsequent reaction steps and the presence of other functional groups in the molecule. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for 1-benzyl-5-oxopyrrolidin-3-amine based on the principles of orthogonal chemistry.
Caption: Decision tree for selecting an orthogonal protecting group.
This guide provides a foundational understanding and practical protocols for the use of Boc, Cbz, and Fmoc protecting groups for 1-benzyl-5-oxopyrrolidin-3-amine. The choice of the most suitable protecting group will ultimately depend on the specific synthetic strategy and the compatibility with other functional groups present in the molecule. Careful consideration of the orthogonality of these protecting groups will enable researchers to design and execute efficient and successful synthetic routes.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the Structural Elucidation of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural characterization of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various biologically active compounds. While a specific crystal structure for this exact molecule is not publicly available, this guide leverages data from a closely related analogue, 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate , to illustrate the power of X-ray crystallography and compares it with other common analytical methods.
Unveiling the Molecular Architecture: A Multi-Technique Approach
The definitive determination of a molecule's three-dimensional structure is paramount in drug discovery and development. It dictates molecular interactions, biological activity, and physicochemical properties. Here, we compare the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data at a Glance: A Comparative Analysis
The following tables summarize the quantitative data obtained from X-ray crystallography of the analogue and typical spectroscopic data for carbamate derivatives.
Table 1: X-ray Crystallography Data for Analogue: 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate [1][2]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 26.504(2) |
| b (Å) | 6.3668(5) |
| c (Å) | 7.6040(6) |
| V (ų) | 1283.14(17) |
| Z | 4 |
| Density (calculated) | 1.290 Mg/m³ |
| R-factor | 0.034 |
Table 2: Comparative Data from Different Analytical Techniques for Carbamate Derivatives
| Technique | Information Provided | Typical Data for tert-butyl carbamate derivatives |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | δ 7.3 (m, 5H, Ar-H), 4.9 (br s, 1H, NH), 4.3 (s, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | Number of unique carbons and their chemical environment. | δ 155.9 (C=O), 138.9 (Ar-C), 128.6 (Ar-CH), 127.5 (Ar-CH), 79.5 (C(CH₃)₃), 44.7 (CH₂), 28.4 (C(CH₃)₃) |
| IR (Infrared) | Presence of functional groups. | ν_max 3428 (N-H stretch), 2971 (C-H stretch), 1692 (C=O stretch, carbamate), 1672 (C=O stretch, amide) cm⁻¹ |
| Mass Spec. (MS) | Molecular weight and fragmentation pattern. | m/z [M+H]⁺, fragmentation often shows loss of the tert-butyl group. |
| X-ray Cryst. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Provides definitive stereochemistry and conformational analysis. |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and interpretation of results.
Single-Crystal X-ray Diffraction (for 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate) [1][2] Crystals of the compound were grown and a suitable single crystal was mounted on a diffractometer. Data was collected using Mo Kα radiation. The structure was solved by direct methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of signals, which allows for the elucidation of the molecular structure.
Infrared (IR) Spectroscopy A thin film of the sample is prepared, or the sample is incorporated into a KBr pellet. The sample is then analyzed using an IR spectrometer to obtain the infrared spectrum, which reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS) A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern of the compound.
Visualizing the Workflow
The structural characterization of a novel compound is a multi-step process. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural characterization of a small molecule.
Conclusion
While NMR, IR, and Mass Spectrometry provide essential pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. For drug development, where precise knowledge of stereochemistry and conformation is critical for understanding biological activity, X-ray crystallography is an invaluable tool. The data from the analogue, 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, clearly demonstrates the level of detail that can be obtained, providing a benchmark for the structural analysis of this compound and related compounds.
References
comparative analysis of synthesis routes for substituted pyrrolidinones
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The development of efficient and versatile synthetic routes to access structurally diverse substituted pyrrolidinones is, therefore, a topic of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of four prominent synthetic strategies: Multicomponent Reactions (MCRs), [3+2] Cycloaddition Reactions, Intramolecular C-H Amination, and the Paal-Knorr Synthesis.
Overview of Synthetic Strategies
The synthesis of substituted pyrrolidinones can be broadly achieved through various strategies, each with its own set of advantages and limitations. Multicomponent reactions offer a highly convergent approach, constructing complex molecules in a single step from simple starting materials. [3+2] Cycloaddition reactions are powerful for controlling stereochemistry and generating multiple stereocenters in a concerted fashion. Intramolecular C-H amination provides a direct and atom-economical route to pyrrolidinones by forming a key C-N bond via the functionalization of an otherwise unreactive C-H bond. The Paal-Knorr synthesis, a classic method, offers a reliable route from 1,4-dicarbonyl compounds.
Comparative Analysis of Synthesis Routes
To provide a clear comparison, representative examples of each strategy are presented below, focusing on the synthesis of highly substituted pyrrolidinones.
| Synthesis Route | Key Features | Typical Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Multicomponent Reaction | High atom economy, operational simplicity, convergent. | Aldehyde, Amine, 1,1-Cyclopropanediester | Yb(OTf)₃ | Room Temp. | 12 | 75-95[1][2] |
| [3+2] Cycloaddition | Stereoselective, formation of multiple stereocenters. | Azomethine ylide, Alkene | Ag(I) or Cu(I) complexes | Room Temp. | 1-24 | 60-95[3][4] |
| Intramolecular C-H Amination | High atom economy, direct C-H functionalization. | Sulfamate ester | Rh₂(OAc)₄ or other Rh catalysts | Room Temp. - 40 | 1-12 | 70-98[5][6] |
| Paal-Knorr Synthesis | Reliable for N-substituted pyrroles (precursors). | 1,4-Diketone, Primary Amine | Acetic Acid or Lewis Acid | 80-110 | 0.25-2 | 85-95[7][8] |
Experimental Protocols
Detailed methodologies for key examples of each synthetic route are provided below.
Multicomponent Reaction: Yb(OTf)₃-Catalyzed Synthesis of Polysubstituted Pyrrolidines
This protocol describes the ytterbium triflate-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester to afford a highly substituted pyrrolidine.[1][2]
Experimental Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in dichloromethane (5 mL) at room temperature, ytterbium triflate (Yb(OTf)₃, 0.1 mmol) is added.
-
The mixture is stirred for 30 minutes to allow for the in situ formation of the aldimine.
-
The 1,1-cyclopropanediester (1.2 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired polysubstituted pyrrolidine.
[3+2] Cycloaddition: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This method details the silver-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide (generated in situ from an iminoester) with an alkene to produce an enantioenriched pyrrolidine.[3][4]
Experimental Procedure:
-
To a solution of the α-iminoester (0.2 mmol) and the alkene (0.3 mmol) in toluene (2 mL) is added the chiral phosphine ligand (e.g., (R)-BINAP, 0.022 mmol).
-
Silver acetate (AgOAc, 0.02 mmol) is then added, and the mixture is stirred at room temperature.
-
Triethylamine (Et₃N, 0.2 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is then filtered through a short pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the enantiomerically enriched pyrrolidine.
Intramolecular C-H Amination: Rhodium-Catalyzed Synthesis of a Pyrrolidinone
This protocol outlines the rhodium-catalyzed intramolecular C-H amination of a sulfamate ester to construct a pyrrolidinone. The choice of rhodium catalyst can influence the diastereoselectivity of the product.[5][6]
Experimental Procedure:
-
To a solution of the sulfamate ester (0.2 mmol) in dichloromethane (2 mL) is added magnesium oxide (MgO, 2.0 equiv).
-
The rhodium catalyst (e.g., Rh₂(OAc)₄ for the trans product or Rh₂(S-PTTL)₄ for the cis product, 1 mol%) is added to the suspension.
-
The reaction mixture is stirred at 40 °C for 1-4 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired pyrrolidinone isomer.
Paal-Knorr Synthesis: Microwave-Assisted Synthesis of an N-Aryl Pyrrole
While this reaction yields a pyrrole, it is a common precursor to pyrrolidinones via subsequent reduction. This protocol describes a rapid, microwave-assisted Paal-Knorr synthesis.[7]
Experimental Procedure:
-
In a microwave vial, 2,5-hexanedione (1.0 mmol) and the primary aniline (1.0 mmol) are dissolved in ethanol (3 mL).
-
A catalytic amount of acetic acid (0.1 mmol) is added to the mixture.
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 80 °C for 15 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the N-aryl pyrrole.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
Caption: Workflow for the Multicomponent Synthesis of a Substituted Pyrrolidinone.
Caption: Pathway for the [3+2] Cycloaddition Synthesis of a Pyrrolidinone.
References
- 1. Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization [organic-chemistry.org]
- 6. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Validating the Purity of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the pharmaceutical manufacturing pipeline. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the industry-standard High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The accurate determination of purity for intermediates like this compound is paramount to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide presents detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy for your specific needs.
High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound.[2] The method separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[2]
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for similar tert-butyl carbamate compounds and is expected to provide robust separation for the target analyte.[2]
-
Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is recommended.[2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD for universal detection.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
Alternative Purity Validation Methods
While HPLC is a powerful tool, a comprehensive purity profile often benefits from orthogonal techniques that provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.[3][4] This is particularly useful for detecting residual solvents from the synthesis process.[1]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[2]
-
-
Injector Temperature: 250 °C.[2]
-
-
Mass Spectrometry Parameters:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2] It provides a direct measure of the molar concentration of the analyte relative to a certified internal standard.[2]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[2]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.[2]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[2]
-
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
-
Dissolve both in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Comparative Analysis of Purity Validation Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the determination of absolute purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[2] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[2] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[2] |
| Typical Analytes | Non-volatile and thermally labile compounds, main component, and non-volatile impurities.[2] | Volatile and semi-volatile impurities, residual solvents.[2] | Main component for absolute purity determination.[2] |
| Key Advantages | High resolution and quantitative accuracy, suitable for a wide range of compounds.[2] | High sensitivity and selectivity, excellent for identifying unknown volatile impurities.[2] | Primary ratio method, high accuracy, non-destructive, no analyte-specific reference standard needed.[2] |
| Limitations | May require chromophoric impurities for UV detection, potential for co-elution.[2] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
Visualizing the Analytical Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams outline the logical steps involved in the purity validation of this compound.
HPLC Purity Analysis Workflow.
Comparison of Analytical Methods.
References
A Comparative Guide to Amine Protection: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate versus its Fmoc-Protected Equivalent
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The choice between different protective moieties can significantly influence the efficiency, yield, and purity of the final product. This guide provides an objective comparison between two key intermediates: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate and its 9-fluorenylmethoxycarbonyl (Fmoc) protected counterpart. The comparison is grounded in the fundamental principles of tert-butoxycarbonyl (Boc) and Fmoc chemistries, supported by established experimental data for these protecting groups.
The core distinction between these two compounds lies in the lability of the protecting group. The Boc group is susceptible to cleavage under acidic conditions, while the Fmoc group is removed under basic conditions.[1] This fundamental difference dictates the overall synthetic strategy, including the choice of reagents and reaction conditions for subsequent transformations.[1]
Comparative Performance Data
The following table summarizes the key performance characteristics of Boc and Fmoc protecting groups, which are directly applicable to the comparison of this compound and its Fmoc-protected equivalent.
| Property | tert-Butyl (Boc) Protected Compound | 9-Fluorenylmethoxycarbonyl (Fmoc) Protected Compound | Key Distinctions & Considerations |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid (TFA), HCl)[2][3] | Base-labile (e.g., 20% Piperidine in DMF)[4][5] | The choice of deprotection agent dictates the compatibility with other functional groups in the molecule.[] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection.[1] | Fully orthogonal with tert-butyl (tBu) based side-chain protection.[1] | Fmoc/tBu strategy allows for more selective deprotection steps in complex syntheses.[1] |
| Compatibility with Coupling Reagents | Traditionally paired with reagents like DCC/HOBt.[] | Highly compatible with modern, efficient coupling reagents (e.g., HATU, HBTU).[] | Fmoc strategy often leads to higher coupling efficiency and lower racemization.[] |
| Side Reactions during Deprotection | Formation of t-butyl cations can lead to alkylation of sensitive residues.[7] | Diketopiperazine formation at the dipeptide stage can be a concern.[4] | Careful selection of scavengers (for Boc) and coupling strategies (for Fmoc) can mitigate these issues. |
| Monitoring | Deprotection is not easily monitored by UV-spectroscopy. | Fmoc deprotection can be monitored in real-time by UV spectroscopy of the dibenzofulvene-piperidine adduct.[1] | Real-time monitoring allows for precise control over the reaction progress. |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[][] | Cost-effectiveness may be a factor in large-scale synthesis. |
Experimental Protocols
The following are detailed, generalized methodologies for the deprotection of the Boc and Fmoc groups from the respective (1-benzyl-5-oxopyrrolidin-3-yl)carbamate compounds.
Protocol 1: Deprotection of this compound (Boc-Deprotection)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).
-
To the stirred solution, add an equal volume of a 25-50% solution of TFA in DCM.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 2: Deprotection of the Fmoc-Protected Equivalent (Fmoc-Deprotection)
Materials:
-
Fmoc-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the dissolved compound.[9]
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[10] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the majority of the DMF and piperidine.
-
The crude product can then be precipitated by adding the concentrated reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine.
Visualizing the Workflow and Chemical Logic
To further illustrate the core differences between these two protective group strategies, the following diagrams outline the deprotection mechanisms and a typical workflow in solid-phase peptide synthesis (SPPS), where these compounds often find application.
Caption: Comparison of Boc and Fmoc deprotection mechanisms.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate and structurally related compounds. Due to the limited availability of public experimental data for the primary compound, this guide focuses on comparing it with key analogs for which characterization data is accessible. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyrrolidinone derivatives in drug discovery and development.
Introduction
This compound is a heterocyclic compound featuring a pyrrolidinone core, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. This structural motif is of interest in medicinal chemistry due to the prevalence of the pyrrolidinone scaffold in a variety of biologically active molecules. The Boc-protected amine functionality allows for further synthetic modifications, making it a versatile building block. This guide compares its basic properties with those of the parent compound, tert-butyl carbamate, and the un-benzylated analog, tert-butyl (5-oxopyrrolidin-3-yl)carbamate.
Characterization Data Comparison
The following table summarizes the available characterization data for the target compound and its selected analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₁₆H₂₂N₂O₃ | 290.36 | 478832-03-0[1] |
| tert-butyl (5-oxopyrrolidin-3-yl)carbamate | C₉H₁₆N₂O₃ | 200.23 | 1245648-84-3[2] | |
| tert-butyl carbamate | C₅H₁₁NO₂ | 117.15 | 4248-19-5 |
Experimental Protocols
Putative Synthesis of this compound
While a specific protocol for the synthesis of this compound is not detailed in publicly accessible literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A potential two-step synthesis is outlined below.
Step 1: Benzylation of a Pyrrolidinone Precursor
This step would involve the N-alkylation of a suitable pyrrolidinone starting material with benzyl bromide in the presence of a base.
Step 2: Boc-protection of an Amino Pyrrolidinone
An alternative approach would involve the Boc-protection of a pre-benzylated aminopyrrolidinone.
General Protocol for Characterization
The characterization of the synthesized compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR to determine the proton environment of the molecule.
-
¹³C NMR to identify the carbon skeleton.
-
-
Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups.
-
Melting Point Analysis : To determine the melting range of the solid compound.
Comparative Analysis Workflow
The logical workflow for comparing the target compound with its alternatives involves several key stages, from initial synthesis to final characterization and data analysis.
Conclusion
While the complete experimental characterization data for this compound is not widely published, this guide provides a framework for its comparison with structurally related and well-characterized analogs. The provided putative synthesis and standard characterization protocols offer a starting point for researchers aiming to prepare and analyze this compound. Further investigation is required to fully elucidate its properties and potential applications. The availability of data for its un-benzylated counterpart and the basic carbamate structure serves as a useful benchmark for spectroscopic and analytical comparisons.
References
A Comparative Guide to Confirming Enantiomeric Purity of Chiral Pyrrolidinone Intermediates
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral pyrrolidinone intermediates is a critical quality attribute. These scaffolds are prevalent in a multitude of pharmaceuticals and bioactive molecules, where the desired therapeutic effect is often exclusive to a single enantiomer. Consequently, the accurate determination of enantiomeric purity is paramount. This guide provides an objective comparison of the most common and effective analytical techniques for this purpose, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric purity of chiral pyrrolidinone intermediates include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs), Gas Chromatography (GC) on chiral columns, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries, and Polarimetry. Each technique offers distinct advantages and is suited to different stages of research and development.
Comparison of Analytical Methods
The selection of an analytical method is contingent upon factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the most applicable techniques.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.[1] | High resolution, broad applicability, well-established, preparative scale possible.[1] | Longer analysis times, requires method development for specific analytes.[1] |
| Chiral GC | Differential partitioning of volatile enantiomers with a chiral stationary phase.[2] | Cyclodextrin-based chiral capillary columns.[3] | High resolution, short analysis times for volatile compounds.[1] | Requires analyte to be volatile and thermally stable; derivatization is often necessary.[1] |
| Chiral NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[1][4] | Chiral solvating agents (e.g., Pirkle's alcohol), Chiral derivatizing agents (e.g., Mosher's acid).[5][6] | Rapid analysis, no physical separation required, provides structural information.[1] | Lower sensitivity and accuracy compared to chromatographic methods, may require specialized reagents.[4] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance in solution.[7] | Not applicable. | Non-destructive, simple, and rapid for pure samples.[8] | Insensitive to small amounts of enantiomeric impurity, requires a known specific rotation value, not suitable for complex mixtures.[9][10] |
Quantitative Data Summary
The following table presents a summary of quantitative data for the determination of enantiomeric purity of pyrrolidinone-related structures using various analytical techniques, compiled from literature sources.
| Analyte | Analytical Method | Chiral Stationary Phase / Reagent | Enantiomeric Excess (ee%) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 2-(aminomethyl)-1-ethylpyrrolidine | HPLC (with derivatization) | Chiralcel OD-H | - | >1.5 | - | - | [11] |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | GC | - | ≥97.5% | - | - | - | [12] |
| N-Boc-3-aminopyrrolidine | Photoenzymatic Synthesis / HPLC | - | >99% | - | - | - | [13] |
| 2-phenyl-4-methylpyrrolidine | HPLC | - | 96% | - | - | - | [14] |
| 3-methyl-5-phenylpyrrolidinone | - | - | - | - | - | - | [14] |
| 2-methyl-4,4-diphenylpyrrolidine | 19F NMR (Mosher's amide) | (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride | - | - | - | - | [6] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[15] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[1]
General Protocol for a Chiral Pyrrolidinone Intermediate:
-
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, as they have demonstrated broad applicability for a wide range of chiral compounds.[1] For example, a Chiralcel OD-H column has been used for derivatized 2-(aminomethyl)-1-ethylpyrrolidine.[11]
-
Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[3] For the separation of derivatized 2-(aminomethyl)-1-ethylpyrrolidine, a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine was effective.[11] It is recommended to screen different ratios of hexane/alcohol to optimize the separation.
-
Sample Preparation: Dissolve the pyrrolidinone intermediate in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]
Caption: General workflow for a chiral HPLC method.
Chiral Gas Chromatography (GC)
For pyrrolidinone intermediates that are volatile and thermally stable, chiral GC can be a high-resolution and rapid analytical method.[1] Derivatization may be required to improve volatility and chromatographic performance.[12]
General Protocol for a Chiral Pyrrolidinone Intermediate (with derivatization):
-
Derivatization: React the pyrrolidinone intermediate with a suitable chiral derivatizing agent (CDA) to form diastereomers. For amines, this can involve acylation with a chiral acid chloride. Alternatively, derivatization can be performed with an achiral reagent to improve volatility for separation on a chiral column.
-
Column Selection: A cyclodextrin-based chiral capillary column is often effective for the separation of a wide range of enantiomers.[2]
-
Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, with the temperature set high enough to ensure complete volatilization without thermal degradation.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis times. An example could be starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 250°C.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.[12]
-
-
Data Analysis: Similar to HPLC, calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a literature-based comparison of synthetic routes for tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a key intermediate in various pharmaceutical research endeavors. Due to the limited availability of direct, published syntheses for this specific molecule, this document outlines a plausible and efficient multi-step synthetic pathway. The proposed route is based on established methodologies for the synthesis of related pyrrolidinone structures and standard amine protection techniques.
Quantitative Data Summary
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 1 | Michael Addition/Amidation | Itaconic acid, Benzylamine | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid | 85-95 |
| 2 | Curtius Rearrangement | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid | 3-amino-1-benzylpyrrolidin-2-one | 60-70 |
| 3 | Boc Protection | 3-amino-1-benzylpyrrolidin-2-one, Di-tert-butyl dicarbonate | This compound | 90-98 |
Proposed Synthetic Workflow
The proposed synthesis of this compound is a three-step process commencing with the formation of the pyrrolidinone ring, followed by the introduction of the amino group, and concluding with its protection.
Benchmarking tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate Against Commercial Analogs in Factor XIa Inhibition
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of safer and more effective anticoagulant therapies, a comprehensive benchmarking study of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate against leading commercial analogs targeting Factor XIa (FXIa) has been conducted. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
The inhibition of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade, represents a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][2][3] Pyrrolidinone-based scaffolds have emerged as a promising class of FXIa inhibitors, leading to the investigation of compounds like this compound.[4] This guide evaluates its inhibitory potential in the context of established commercial FXIa inhibitors.
Performance Comparison of FXIa Inhibitors
The following table summarizes the in vitro potency of this compound and its commercial analogs against human Factor XIa. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for assessing the potency of an inhibitor.
| Compound | Type | Target(s) | Ki (nM) | IC50 (nM) |
| This compound | Small Molecule (Proposed) | FXIa | Data Not Publicly Available | Data Not Publicly Available |
| Milvexian (BMS-986177) | Small Molecule | FXIa | 0.11 | - |
| Abelacimab (MAA868) | Monoclonal Antibody | FXI and FXIa | - | 2.8 |
| Asundexian (BAY 2433334) | Small Molecule | FXIa | - | See Note 1 |
Note 1: Specific Ki/IC50 values for Asundexian are not consistently reported in publicly available literature, but it is characterized as a potent and specific FXIa inhibitor.
Mechanism of Action and Clinical Context
This compound , as a pyrrolidinone derivative, is hypothesized to act as a direct, reversible inhibitor of the FXIa active site. This mechanism is shared by other small molecule inhibitors in its class.
Milvexian (BMS-986177) is an orally bioavailable, reversible, and direct inhibitor of FXIa.[5][6] Clinical studies have shown its potential in preventing thromboembolic events with a favorable safety profile, particularly a low risk of bleeding.[5][7]
Abelacimab (MAA868) is a fully human monoclonal antibody with a unique dual mechanism of action. It binds to both the zymogen Factor XI and activated Factor XIa, locking the enzyme in an inactive conformation and preventing its activation.[8][9][10][11] This approach has demonstrated a significant reduction in bleeding risk compared to traditional anticoagulants in clinical trials.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare FXIa inhibitors.
Factor XIa Chromogenic Inhibition Assay
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor XIa.
Principle: The enzymatic activity of FXIa is measured by its ability to cleave a chromogenic substrate, which releases a colored product (p-nitroaniline). The rate of color development is monitored spectrophotometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced in a concentration-dependent manner.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Tris-Buffered Saline (TBS), pH 7.4
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human FXIa to each well of a 96-well plate, followed by the addition of the test compound dilutions.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately monitor the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The percent inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting test that assesses the integrity of the intrinsic and common coagulation pathways. It is used to measure the functional anticoagulant effect of FXIa inhibitors.[12]
Principle: The clotting cascade is initiated in plasma by adding a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids. The time taken for a fibrin clot to form after the addition of calcium is measured. FXIa inhibitors prolong the aPTT by blocking the activity of FXIa, thus delaying clot formation.[13]
Materials:
-
Normal pooled human plasma
-
Test compound
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound in a suitable solvent and spike them into normal pooled human plasma.
-
Incubate the plasma samples with the test compound at 37°C for a specified time.
-
Add the aPTT reagent to the plasma sample and incubate for a defined period (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.
-
The prolongation of aPTT is determined by comparing the clotting times of plasma with the inhibitor to a vehicle control.
Visualizing the Coagulation Cascade and Inhibition
The following diagrams illustrate the role of Factor XIa in the coagulation cascade and the workflow for evaluating its inhibitors.
Caption: Role of Factor XIa in the coagulation cascade and the point of inhibition.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Milvexian (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 7. news.bms.com [news.bms.com]
- 8. Pharmacokinetics and pharmacodynamics of Abelacimab (MAA868), a novel dual inhibitor of Factor XI and Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. What is Abelacimab used for? [synapse.patsnap.com]
- 11. Abelacimab - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: A Guide for Laboratory Professionals
For immediate reference, treat tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate and any contaminated materials as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following steps provide a general framework; always defer to your institution's specific EHS guidelines[2][3].
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Due to its chemical nature and the hazards associated with similar compounds, this compound must be classified as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this compound with other waste streams unless explicitly permitted by your EHS office[3]. It should be collected as a separate organic waste. Incompatible chemicals must be kept separate to prevent dangerous reactions[4][5].
Step 2: Preparing for Collection
-
Solid Waste :
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated hazardous waste container suitable for liquid organic waste.
-
Ensure the container is properly sealed to prevent leakage or evaporation.
-
-
Contaminated Materials :
-
Any items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and other disposable labware, must be disposed of as hazardous waste[3].
-
Collect these materials in a designated, clearly labeled container or bag for solid hazardous waste.
-
Step 3: Labeling and Storage
-
Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date the waste was first added to the container[5].
-
Secure Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory[2][4]. This area should be at or near the point of waste generation[2]. Keep waste containers closed except when adding waste[2].
Step 4: Final Disposal
-
Professional Disposal Service : All waste containing this compound must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's EHS department[3][7].
-
Do Not Dispose in Regular Trash or Drains : Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[3][8].
Emergency Procedures in Case of a Spill
In the event of a spill, evacuate the immediate area if necessary. For small spills of solid material, carefully sweep it up and place it into a suitable, closed container for disposal[9]. Avoid generating dust. For liquid spills, use an appropriate absorbent material. In all cases, follow your laboratory's specific spill response procedures and report the incident to your supervisor and EHS department.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. angenechemical.com [angenechemical.com]
- 8. acs.org [acs.org]
- 9. fishersci.ie [fishersci.ie]
Personal protective equipment for handling tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. The following guidance is based on the safety profiles of structurally similar compounds, including other carbamate derivatives. It is imperative to consult the official SDS for this specific compound as soon as it becomes available and to conduct a thorough risk assessment before handling.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Follow manufacturer's specifications for breakthrough time and permeation. |
| Lab coat or chemical-resistant apron | To protect against splashes and spills. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling large quantities, if the material is dusty, or in poorly ventilated areas. |
Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of the compound and ensure a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[2]
-
Safe Handling Practices:
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Table 2: Emergency Procedures
| Situation | Action |
| Spill | 1. Evacuate the area.2. Wear appropriate PPE.3. Carefully sweep or vacuum up the spilled material, avoiding dust generation.4. Place in a suitable, labeled container for disposal. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with plenty of soap and water.[2] |
| Eye Contact | 1. Rinse cautiously with water for several minutes.2. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Inhalation | 1. Move the person to fresh air.2. If breathing is difficult, seek medical attention.[2] |
| Ingestion | 1. Rinse mouth with water.2. Do NOT induce vomiting.3. Seek immediate medical attention.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Disposal Guidelines:
-
Chemical Waste: The compound should be disposed of as chemical waste. Do not release it into the environment.[4]
-
Contaminated PPE: Dispose of used gloves and other contaminated protective equipment as hazardous waste.
-
Containers: Empty containers may retain product residue and should be disposed of appropriately.
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

